Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPJEWLCBNHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407817 | |
| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169544-41-6 | |
| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" chemical properties
An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of this compound, a molecule of interest in synthetic and medicinal chemistry. As a substituted β-keto ester, its chemical behavior is dictated by the interplay of the aromatic ring, the chlorine substituent, and the sterically hindered 1,3-dicarbonyl system. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural characteristics, reactivity, and potential applications, grounded in established chemical principles. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from publicly available data for the compound and its close analogs, alongside well-established principles of organic chemistry.
Molecular Identity and Physicochemical Properties
This compound is a fine chemical intermediate. Its core structure features a butyric acid ethyl ester backbone with two ketone functionalities at the 2 and 4 positions, a methyl group at the 3 position, and a 4-chlorophenyl substituent at the 4 position.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₃ClO₄ | |
| Molecular Weight | 268.69 g/mol | |
| CAS Number | 169544-41-6 | |
| Calculated XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 |
Note: Some properties are computed and based on the isomeric structure Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate available on PubChem.
Synthesis and Mechanistic Considerations
A plausible and efficient synthetic route to this compound is the crossed Claisen condensation . This well-established carbon-carbon bond-forming reaction involves the acylation of a ketone or ester enolate with an ester.[1][2] In this case, the enolate of an α-methylated β-keto ester, ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate), would be acylated by 4-chlorobenzoyl chloride.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for Claisen condensations.[3][4]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous tetrahydrofuran (THF) to remove the oil. Add fresh anhydrous THF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for one hour after the addition is complete to ensure full enolate formation. The choice of a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the β-keto ester without competing in a nucleophilic attack on the ester carbonyls.
-
Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Claisen condensation.
Structural Analysis and Keto-Enol Tautomerism
A key feature of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomers.[5][6] This equilibrium is influenced by factors such as solvent, temperature, and pH. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.
Caption: Keto-enol tautomerism in the target molecule.
Predicted Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Tautomer | Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Keto | Ethyl -CH₃ | ~1.3 (t) | ~14 |
| Ethyl -CH₂- | ~4.3 (q) | ~62 | |
| α-CH | ~4.5-5.0 (q) | ~55-60 | |
| α-CH₃ | ~1.5 (d) | ~15-20 | |
| Aromatic C-H | ~7.4-7.8 (m) | ~128-135 | |
| C=O (Ester) | - | ~165-170 | |
| C=O (Ketone 1) | - | ~190-195 | |
| C=O (Ketone 2) | - | ~195-200 | |
| Enol | Ethyl -CH₃ | ~1.3 (t) | ~14 |
| Ethyl -CH₂- | ~4.3 (q) | ~62 | |
| Enolic OH | ~12-15 (s, broad) | - | |
| α-CH₃ | ~2.0 (s) | ~20-25 | |
| Aromatic C-H | ~7.4-7.8 (m) | ~128-135 | |
| C=O (Ester) | - | ~165-170 | |
| C=O (Ketone) | - | ~180-185 | |
| Enolic C=C | - | ~95-105 & ~175-180 |
Note: These are estimated values. Actual spectra would be necessary for confirmation. The presence of both sets of signals in an NMR spectrum would confirm the keto-enol equilibrium.
Infrared (IR) Spectroscopy:
-
Keto form: Expect strong C=O stretching bands around 1710-1750 cm⁻¹ for the ketones and the ester.
-
Enol form: The C=O stretch will be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation. A broad O-H stretch will appear around 2500-3200 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z 268 and 270 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage around the carbonyl groups.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by the β-dicarbonyl moiety.
-
Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups is significantly acidic (pKa ≈ 10-12 in water) due to the resonance stabilization of the resulting enolate anion. This allows for facile deprotonation with a suitable base.
-
Nucleophilicity of the Enolate: The enolate is a soft nucleophile and can participate in various C-C bond-forming reactions, such as alkylations and aldol reactions.
-
Electrophilicity of the Carbonyls: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The aromatic ketone is generally more reactive towards nucleophiles than the ester carbonyl.
Potential as a Pharmaceutical Intermediate
While specific applications of this compound are not widely documented, its structural motifs are present in various biologically active molecules. Aryl propionic acid and aryl dioxobutanoic acid derivatives are known to possess a range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[7][8][9] The presence of the 4-chlorophenyl group is a common feature in many drug molecules, often enhancing lipophilicity and metabolic stability. This compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems or as a scaffold for the development of novel therapeutic agents.
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for this compound. However, based on the MSDS for the closely related compound, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, the following hazards should be anticipated[10][11]:
-
Health Hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Conclusion
This compound is a compound with interesting chemical features, primarily stemming from its β-dicarbonyl nature. While its synthesis can be readily proposed via a Claisen condensation, a full experimental characterization and exploration of its biological potential are yet to be extensively reported in the public domain. Its structural similarity to classes of compounds with known pharmacological activities suggests that it could be a valuable intermediate for further chemical and biological investigations. Future work should focus on the experimental validation of its synthesis, full spectroscopic characterization (including a detailed study of its keto-enol tautomerism), and a systematic evaluation of its biological activity profile.
References
-
PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
Ahmed, M. The Claisen Condensation. [Link]
-
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]
-
ResearchGate. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]
-
MDPI. Keto–Enol Tautomerism. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]
-
PubChemLite. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. [Link]
-
GlobalChemMall. This compound. [Link]
-
ACS Publications. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
- Google Patents.
-
ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Khan Academy. Keto-enol tautomerization. [Link]
-
OpenStax. The Claisen Condensation Reaction. [Link]
-
YouTube. Keto Enol Tautomerization. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. [Link]
-
ResearchGate. Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. [Link]
- Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
PubChemLite. Ethyl 4-(4-chlorophenyl)-2-oxobutanoate. [Link]
- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
CAS Number: 169544-41-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific peer-reviewed literature on this molecule, this guide leverages data from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, potential applications, and handling. The proposed synthetic methodologies are based on well-established reactions for α-substituted β,δ-diketoesters, providing a foundational framework for its laboratory preparation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel small molecules.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 169544-41-6, is a multifaceted organic compound featuring a β,δ-diketoester scaffold. This structural motif is of significant interest in medicinal chemistry due to its versatile reactivity and potential for biological activity. The presence of a 4-chlorophenyl group and a methyl substituent on the butanoate backbone suggests potential for nuanced interactions with biological targets. While specific research on this compound is not extensively published, its structural components are present in various biologically active molecules, indicating its potential as a building block for the synthesis of novel therapeutic agents.
This guide aims to provide a detailed technical overview of this compound, including its chemical identity, a proposed synthetic route with a detailed experimental protocol, its physicochemical properties, potential applications in drug discovery, and essential safety information.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 169544-41-6 | [1] |
| Molecular Formula | C₁₃H₁₃ClO₄ | [1] |
| Molecular Weight | 268.69 g/mol | [1] |
| IUPAC Name | This compound | |
| Boiling Point (Predicted) | 397.6 °C at 760 mmHg | |
| Density (Predicted) | 1.241 g/cm³ | |
| Flash Point (Predicted) | 161.4 °C | |
| Storage Temperature | 2-8°C, Sealed in dry | [1] |
Proposed Synthesis
Due to the absence of a specific published synthesis for this compound, a plausible synthetic route is proposed based on the well-established acylation of β-keto esters. This approach involves the reaction of an appropriate β-keto ester with an acyl chloride in the presence of a suitable base.
A logical synthetic pathway would be the acylation of ethyl propionylacetate with 4-chlorobenzoyl chloride. The reaction mechanism is anticipated to proceed via the formation of an enolate from ethyl propionylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.
Sources
An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a substituted β-dicarbonyl compound. While this specific molecule is cataloged, detailed experimental literature is not widely available. Therefore, this document synthesizes information based on the well-established principles of organic chemistry, leveraging data from analogous structures to present a robust profile encompassing its molecular structure, a proposed synthetic route, predicted spectroscopic characteristics, and potential applications. This approach provides a foundational understanding for researchers interested in the synthesis and utilization of this and related compounds.
Molecular Structure and Physicochemical Properties
This compound is an α-substituted β-keto ester. Its structure is characterized by a central four-carbon chain featuring two carbonyl groups at positions 2 and 4, an ethyl ester moiety, a methyl group at the alpha-position (C3), and a 4-chlorophenyl group attached to the terminal carbonyl.
A critical feature of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. However, the presence of a substituent on the carbon atom situated between the two carbonyl groups (the α-carbon) typically shifts the equilibrium significantly toward the keto form, as it cannot be part of the conjugated enol system without losing the methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 169544-41-6 | [1] |
| Molecular Formula | C₁₃H₁₃ClO₄ | [2] |
| Molecular Weight | 268.69 g/mol | [2] |
| Monoisotopic Mass | 268.0502366 Da | [2] |
| Predicted XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 5 | [2] |
Proposed Synthesis: A Mechanistic Approach
The synthesis of α-substituted β-dicarbonyl compounds like the topic molecule can be efficiently achieved through the C-acylation of a pre-existing β-keto ester enolate. A robust and logical approach is the crossed Claisen condensation between an α-substituted ester and an acyl chloride.[3]
Synthetic Rationale
The proposed synthesis involves the generation of an enolate from ethyl 2-methyl-3-oxobutanoate (ethyl α-methylacetoacetate) using a strong, non-nucleophilic base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The choice of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible deprotonation, preventing self-condensation of the starting ester.[4][5] The use of an acyl chloride as the acylating agent provides a highly reactive electrophile, driving the reaction to completion.[3]
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for C-acylation of β-keto esters.[3]
Materials and Equipment:
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.
-
Ethyl 2-methyl-3-oxobutanoate
-
4-Chlorobenzoyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere is flame-dried and cooled.
-
Enolate Formation: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional hour to ensure complete enolate formation.
-
Acylation: A solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the enolate suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the compound's structure and known values for similar functional groups and molecular fragments.[6][7][8]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, corresponding to the single, dominant keto tautomer.
-
δ ~1.30 ppm (t, 3H, J ≈ 7.1 Hz): The methyl protons of the ethyl ester group, split into a triplet by the adjacent methylene group.
-
δ ~1.55 ppm (d, 3H, J ≈ 7.0 Hz): The methyl protons at the C3 position, split into a doublet by the single proton at C3.
-
δ ~4.25 ppm (q, 2H, J ≈ 7.1 Hz): The methylene protons of the ethyl ester group, split into a quartet by the adjacent methyl group.
-
δ ~4.70 ppm (q, 1H, J ≈ 7.0 Hz): The single proton at the C3 position, split into a quartet by the adjacent C3-methyl group.
-
δ ~7.50 ppm (d, 2H, J ≈ 8.5 Hz): The two aromatic protons ortho to the carbonyl group.
-
δ ~7.90 ppm (d, 2H, J ≈ 8.5 Hz): The two aromatic protons meta to the carbonyl group.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the unique carbon atoms in the molecule.
-
δ ~14.0 ppm: Methyl carbon of the ethyl group.
-
δ ~15.5 ppm: Methyl carbon at the C3 position.
-
δ ~58.0 ppm: C3 methine carbon.
-
δ ~62.0 ppm: Methylene carbon of the ethyl group.
-
δ ~129.0 ppm: Aromatic carbons meta to the carbonyl group.
-
δ ~130.5 ppm: Aromatic carbons ortho to the carbonyl group.
-
δ ~135.0 ppm: Aromatic carbon attached to the carbonyl group (ipso-carbon).
-
δ ~140.0 ppm: Aromatic carbon bearing the chlorine atom.
-
δ ~165.0 ppm: Ester carbonyl carbon (C1).
-
δ ~192.0 ppm: Aryl ketone carbonyl carbon (C4).
-
δ ~200.0 ppm: Ketone carbonyl carbon (C2).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
-
~1745-1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl.
-
~1720-1700 cm⁻¹: Strong C=O stretching vibration of the α-keto group.
-
~1685-1665 cm⁻¹: Strong C=O stretching vibration of the aryl ketone. The conjugation with the phenyl ring lowers the frequency.[9][10]
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1100 cm⁻¹: C-O stretching vibration of the ester.
-
~850-810 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.
-
~750-700 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would provide key structural information.
-
Molecular Ion (M⁺): A distinct molecular ion peak should be observed at m/z 268, with a characteristic M+2 peak at m/z 270 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Key Fragmentation Patterns: Major fragmentation pathways for β-keto esters are dominated by cleavages alpha to the carbonyl groups.[11][12][13]
-
Loss of ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z 223.
-
Loss of ethanol (-CH₃CH₂OH): [M - 46]⁺ at m/z 222 via McLafferty rearrangement if sterically feasible.
-
Acylium ion from the chlorobenzoyl group: A prominent peak at m/z 139 ([ClC₆H₄CO]⁺).
-
Cleavage between C2 and C3: This would lead to fragments corresponding to the two parts of the molecule.
-
Comprehensive Characterization Workflow
A systematic workflow is essential to ensure the identity and purity of the synthesized compound. This process integrates purification, purity assessment, and structural elucidation.
Reactivity and Potential Applications
Chemical Reactivity
The 1,3-dicarbonyl motif is a versatile functional group in organic synthesis.[14][15]
-
Nucleophilic Reactions: Although the α-proton is present, its acidity is reduced compared to unsubstituted analogs. Still, under strong basic conditions, it can be deprotonated to form a nucleophilic enolate, which can participate in alkylation and other C-C bond-forming reactions.
-
Heterocycle Synthesis: 1,3-diketones are classic precursors for the synthesis of five- and six-membered heterocycles. Reaction with hydrazine derivatives can yield pyrazoles, while hydroxylamine can produce isoxazoles. These heterocyclic cores are prevalent in many pharmaceuticals.
-
Chelation: The dicarbonyl system can act as a bidentate ligand to chelate metal ions, forming stable metal complexes. These complexes can have applications in catalysis and materials science.
Potential in Drug Discovery
The structural features of this compound suggest potential applications in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The combination of a 1,3-dicarbonyl system and a chlorophenyl group is found in various compounds with reported biological activities.[16] The chlorophenyl moiety is a common substituent in drug candidates, often enhancing binding affinity or modifying metabolic stability.
-
Enzyme Inhibition: The dicarbonyl functionality can interact with active sites of various enzymes. Compounds with this motif have been explored as inhibitors for enzymes such as integrases and metalloproteinases.
-
Antimicrobial and Anticancer Research: The general class of β-dicarbonyls and their heterocyclic derivatives have been widely investigated for antimicrobial and anticancer properties.[3][17] Further derivatization of the title compound could lead to novel candidates in these therapeutic areas.
Conclusion
This compound is a molecule with significant potential as a synthetic intermediate and a scaffold for medicinal chemistry. This guide has provided a comprehensive, albeit predictive, analysis of its structure, synthesis, and spectroscopic properties based on foundational chemical principles. The proposed synthetic protocol is robust and follows well-established methodologies, while the predicted spectral data offer a clear benchmark for researchers aiming to synthesize and characterize this compound. Its inherent reactivity and structural motifs make it an attractive target for further investigation in the development of novel materials and therapeutic agents.
References
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699-1703.
-
Weiler, L. (2011). Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11254195, Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]
-
Nedopekina, D. A., et al. (2018). 1,3-Diketones. Synthesis and properties. ResearchGate. Available at: [Link]
-
Scilit. (n.d.). 1,3-Diketones. Synthesis and properties. Scilit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Retrieved from [Link]
- Rojo-Mancilla, M., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4945.
- Lim, D., et al. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters, 9(21), 4139-4142.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11054223, Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. Retrieved from [Link]
-
Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Calgary. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Crossed Claisen condensation. YouTube. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Trend graph of biological activities of title compounds. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR handout.pdf. University of Colorado Boulder. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. Retrieved from [Link]
-
Professor Dave Explains. (2016). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Crossed Claisen Condensations. University of Calgary. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. CASPRE. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. PubChemLite. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Stage B: Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate. PrepChem.com. Retrieved from [Link]
-
ACS Publications. (n.d.). The Infrared Spectra of Some metal Chelates of β-Diketones. ACS Publications. Retrieved from [Link]
-
University of Liverpool. (n.d.). IR: carbonyl compounds. University of Liverpool. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 602482, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]
-
The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Physics Wallah. Retrieved from [Link]
-
MaChemGuy. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]
-
Chemistry unplugged. (2021). IR Spectroscopy of Carbonyl Compounds and factors affecting. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Google Patents.
-
MDPI. (n.d.). Organic Compounds with Biological Activity. MDPI. Retrieved from [Link]
-
MDPI. (2023). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 4'-(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2 -carboxylic acid as antihypertensive agents. ResearchGate. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate | C13H13ClO4 | CID 11254195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
"Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Introduction: Elucidating the Molecular Architecture
This compound is a β-keto ester, a class of compounds of significant interest in synthetic chemistry and drug development due to their versatile reactivity. As intermediates, their purity and structural integrity are paramount. Spectroscopic analysis provides the definitive, non-destructive method for confirming molecular structure, identifying impurities, and understanding dynamic chemical processes such as tautomerism.
The core challenge and point of interest in analyzing this molecule is its existence as a mixture of keto-enol tautomers in solution. This guide will thoroughly explore the spectroscopic signatures of both forms.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon framework and the chemical environment of every proton.
Theoretical Basis & Experimental Protocol
Principles: Atomic nuclei with non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field (B₀), they can align with or against the field, creating two energy states. The energy difference (ΔE) between these states corresponds to a specific radiofrequency. In NMR, we apply a radiofrequency pulse and measure the frequencies absorbed by the nuclei as they "resonate" or transition between states. This resonance frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium (²H) is not detected in ¹H NMR and provides a lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift calibration.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Predicted ¹H NMR Spectral Data
A key feature of β-dicarbonyl compounds is their ability to exist in equilibrium between a keto and an enol form.[1][2] This equilibrium is dynamic, and in a solvent like CDCl₃, signals for both tautomers are expected to be observed simultaneously.
Caption: Keto-enol tautomerism of the target molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Tautomer | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| a | Keto | 7.95 | d | J = 8.7 | 2H | Ar-H (ortho to C=O) |
| b | Keto | 7.48 | d | J = 8.7 | 2H | Ar-H (meta to C=O) |
| c | Keto | 4.95 | q | J = 7.2 | 1H | -CO-CH(CH₃)-CO- |
| d | Keto | 1.55 | d | J = 7.2 | 3H | -CH(CH₃)- |
| e | Keto | 4.25 | q | J = 7.1 | 2H | O-CH₂-CH₃ |
| f | Keto | 1.28 | t | J = 7.1 | 3H | O-CH₂-CH₃ |
| a' | Enol | 7.70 | d | J = 8.5 | 2H | Ar-H (ortho to C=O) |
| b' | Enol | 7.45 | d | J = 8.5 | 2H | Ar-H (meta to C=O) |
| c' | Enol | 2.15 | s | 3H | =C(CH₃)- | |
| e' | Enol | 4.28 | q | J = 7.1 | 2H | O-CH₂-CH₃ |
| f' | Enol | 1.30 | t | J = 7.1 | 3H | O-CH₂-CH₃ |
| g | Enol | ~13.5 | br s | - | 1H | Enolic -OH |
In-Depth ¹H NMR Spectral Interpretation
-
Aromatic Region (7.4-8.0 ppm): Both tautomers will show two doublets corresponding to the AA'BB' system of the 1,4-disubstituted chlorophenyl ring.[3] The protons labeled 'a' and 'a' ', ortho to the electron-withdrawing benzoyl carbonyl group, are deshielded and appear further downfield compared to the 'b' and 'b' ' protons.[4]
-
Keto-Specific Signals: The most definitive signals for the keto form are the methine proton 'c' and the methyl doublet 'd' . The methine proton 'c' at ~4.95 ppm is a quartet due to coupling with the three methyl protons 'd' . Conversely, the methyl protons 'd' at ~1.55 ppm appear as a doublet due to coupling with the single methine proton 'c' .
-
Enol-Specific Signals: The enol form is characterized by the disappearance of the methine quartet and methyl doublet. Instead, a sharp singlet for the methyl group 'c' ' appears around 2.15 ppm, now attached to a C=C double bond. The most striking feature is the enolic hydroxyl proton 'g' , which is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet far downfield (~13.5 ppm).[1][5]
-
Ethyl Ester Signals (~1.3 ppm and ~4.2 ppm): Both tautomers display signals for the ethyl ester group. The methylene protons 'e' and 'e' ' appear as quartets around 4.25-4.28 ppm, while the methyl protons 'f' and 'f' ' appear as triplets around 1.28-1.30 ppm.[6] The chemical shifts are very similar in both forms as they are relatively distant from the site of tautomerism.
-
Quantifying Tautomer Ratio: The ratio of the keto to enol form can be determined by comparing the integration values of unique signals, for example, the keto methine proton 'c' (1H) versus the enol methyl singlet 'c' ' (3H), after normalizing for the number of protons.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted δ (ppm) (Keto) | Predicted δ (ppm) (Enol) | Carbon Assignment |
| ~205 | - | C=O (Ketone) |
| ~192 | ~195 | C=O (Aromatic Ketone) |
| ~168 | ~172 | C=O (Ester) |
| ~140 | ~138 | Ar-C (C-Cl) |
| ~134 | ~133 | Ar-C (ipso to C=O) |
| ~130 | ~129 | Ar-CH (ortho to C=O) |
| ~129 | ~128.5 | Ar-CH (meta to C=O) |
| - | ~100 | =C(CH₃)- |
| ~62 | ~61.5 | O-CH₂- |
| ~55 | - | -CH(CH₃)- |
| ~14.5 | ~15 | -CH(CH₃)- |
| ~14.0 | ~14.2 | O-CH₂-CH₃ |
In-Depth ¹³C NMR Spectral Interpretation
-
Carbonyl Carbons (160-210 ppm): This region is highly informative. The keto tautomer will show three distinct carbonyl signals: the ketone C=O (~205 ppm), the aromatic ketone C=O (~192 ppm), and the ester C=O (~168 ppm).[7][8] In the enol form, the aliphatic ketone signal vanishes, and the remaining two carbonyl signals may shift slightly due to the conjugated system.
-
Olefinic Carbons (90-160 ppm): The enol tautomer is distinguished by two signals in the olefinic region: the quaternary carbon attached to the hydroxyl group (~160 ppm, not shown in table for simplicity but would be present) and the carbon bearing the methyl group at a distinctively high field of ~100 ppm.[9]
-
Aliphatic Carbons (10-70 ppm): The keto form is uniquely identified by the methine carbon (-CH(CH₃)-) at ~55 ppm. The remaining aliphatic carbons—the ethyl ester group and the methyl group—will be present in both tautomers with slight variations in their chemical shifts.
Chapter 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for rapidly identifying the functional groups present.
Theoretical Basis & Experimental Protocol
Principles: Covalent bonds vibrate at specific frequencies. When the frequency of IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation. The energy and intensity of this absorption are characteristic of the type of bond (e.g., C=O, O-H, C-H) and its molecular environment.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the sample are finely ground with potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The sample is placed in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of air or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Predicted IR Spectral Data
Table 3: Predicted Major IR Absorption Bands (cm⁻¹)
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group / Tautomer |
| ~3100-2800 | Medium | C-H stretch | Aliphatic & Aromatic C-H |
| ~3400-2500 | Broad, Medium | O-H stretch | Enol Tautomer (H-bonded) |
| ~1745 | Strong | C=O stretch | Ester (Keto Tautomer) |
| ~1720 | Strong | C=O stretch | Aliphatic Ketone (Keto Tautomer) |
| ~1685 | Strong | C=O stretch | Aromatic Ketone (Keto Tautomer) |
| ~1715 | Strong | C=O stretch | Ester (Enol Tautomer, conjugated) |
| ~1640 | Strong | C=O stretch | Aromatic Ketone (Enol, H-bonded) |
| ~1605 | Medium | C=C stretch | Enol Tautomer & Aromatic Ring |
| ~1250-1050 | Strong | C-O stretch | Ester |
| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~750 | Medium | C-Cl stretch | Aryl Chloride |
In-Depth IR Spectral Interpretation
The IR spectrum will be a superposition of absorptions from both the keto and enol tautomers.
-
Carbonyl (C=O) Region (1600-1800 cm⁻¹): This is the most diagnostic region. The keto form will exhibit at least three sharp, strong C=O stretching bands: the ester at ~1745 cm⁻¹, the aliphatic ketone at ~1720 cm⁻¹, and the aromatic ketone at a slightly lower frequency (~1685 cm⁻¹) due to conjugation.[10][11] The enol form will show a different pattern. The ester C=O, now conjugated, will shift to a lower wavenumber (~1715 cm⁻¹). The ketone C=O will be involved in strong intramolecular hydrogen bonding, significantly lowering its frequency to ~1640 cm⁻¹.[12][13] The complexity and breadth of the carbonyl region will be a strong indicator of the tautomeric mixture.
-
Hydroxyl (O-H) Region (2500-3400 cm⁻¹): The presence of the enol form will be definitively confirmed by a very broad absorption band in this region, characteristic of a strongly hydrogen-bonded hydroxyl group.[14]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations. Key features include strong C-O stretching bands between 1250-1050 cm⁻¹ from the ester group, a C=C stretching band around 1605 cm⁻¹ (from both the aromatic ring and the enol double bond), a strong out-of-plane C-H bending band around 830 cm⁻¹ confirming the 1,4-substitution pattern of the aromatic ring, and a C-Cl stretch near 750 cm⁻¹.
Chapter 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Theoretical Basis & Experimental Protocol
Principles: In Electron Ionization (EI) MS, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•). The energy of this process is sufficient to cause the molecular ion to fragment into smaller, characteristic ions. These ions are then separated by a mass analyzer based on their m/z ratio and detected.
Caption: A simplified workflow for EI-Mass Spectrometry.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).
-
Ionization: The standard electron energy for EI is 70 eV.
-
Analysis: The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and its fragments.
Predicted Mass Spectrum Data
Molecular Formula: C₁₃H₁₃ClO₄ Molecular Weight: 268.05 g/mol (using ³⁵Cl) and 270.05 g/mol (using ³⁷Cl)
Table 4: Predicted Key Ions in the EI Mass Spectrum
| Predicted m/z | Ion Identity | Fragmentation Pathway |
| 268/270 | [M]⁺• | Molecular Ion |
| 223/225 | [M - OEt]⁺ | Loss of ethoxy radical from ester |
| 195/197 | [M - COOEt]⁺ | Loss of ethoxycarbonyl radical |
| 139/141 | [ClC₆H₄CO]⁺ | α-cleavage, formation of 4-chlorobenzoyl cation |
| 111/113 | [ClC₆H₄]⁺ | Loss of CO from 4-chlorobenzoyl cation |
In-Depth Mass Spectrum Interpretation
-
Molecular Ion (m/z 268 & 270): The molecular ion peak is crucial as it confirms the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will show two molecular ion peaks: one at m/z 268 and an "M+2" peak at m/z 270 with approximately one-third the intensity. This isotopic pattern is a definitive marker for the presence of a single chlorine atom.
-
Major Fragmentation Pathways:
-
α-Cleavage: The bonds adjacent to carbonyl groups are prone to cleavage. The most favorable fragmentation is the cleavage of the C-C bond between the two carbonyl groups to form the highly stable 4-chlorobenzoyl cation (m/z 139/141) .[15][16] This is often the base peak (the most intense peak) in the spectrum. This ion can further lose a molecule of carbon monoxide (CO) to yield the 4-chlorophenyl cation at m/z 111/113 .
-
Loss from Ester: Fragmentation can also be initiated at the ester group. Loss of the ethoxy radical (•OCH₂CH₃) would give a fragment at m/z 223/225 .[17] Subsequent loss of the entire ethoxycarbonyl group (•COOCH₂CH₃) would result in an ion at m/z 195/197 .
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By leveraging NMR, IR, and Mass Spectrometry, a complete picture of the molecule's connectivity, functional groups, and molecular weight can be established. The key to a correct interpretation lies in recognizing and understanding the signatures of the keto-enol tautomeric equilibrium, which is vividly expressed in both NMR and IR spectra. This predictive guide serves as a valuable resource for scientists, enabling them to anticipate spectral features, confirm synthesis outcomes, and ensure the quality of this important chemical intermediate.
References
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIUM CONSTANTS. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Available at: [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
- Semantic Scholar. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIUM CONSTANTS.
-
AWS. (n.d.). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. Available at: [Link]
-
Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ACS Publications. (n.d.). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. Available at: [Link]
-
The Journal of Physical Chemistry. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Available at: [Link]
-
ACS Publications. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]
-
Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Available at: [Link]
Sources
- 1. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. ETHYL 4-CHLOROBENZOATE(7335-27-5) 1H NMR spectrum [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. echemi.com [echemi.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. scribd.com [scribd.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. repository.aaup.edu [repository.aaup.edu]
An In-Depth Technical Guide to the Tautomeric Landscape of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
A Case Study in the Steric and Electronic Preclusion of Classical Enolization
Executive Summary
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a β-dicarbonyl compound with significant potential in synthetic chemistry and drug development. While β-dicarbonyl moieties are archetypal examples of keto-enol tautomerism, the specific substitution pattern of this molecule presents a fascinating deviation from the norm. The presence of a methyl group at the C3 position—the carbon atom situated between the two carbonyl groups—removes the acidic α-proton necessary for conventional tautomerization. This guide provides a comprehensive analysis of this structural constraint, exploring why the molecule is locked in its diketo form, and details the rigorous experimental and computational methodologies required to verify its tautomeric state. For researchers and drug developers, understanding this fixed conformation is critical, as it dictates the compound's physicochemical properties, reactivity, and potential for intermolecular interactions.
The Foundation: Keto-Enol Tautomerism in β-Dicarbonyl Systems
Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry where isomers, known as tautomers, readily interconvert.[1] In typical β-dicarbonyl compounds, this equilibrium involves the migration of a proton from the α-carbon (the carbon between the two carbonyls) to one of the carbonyl oxygen atoms, with a concurrent shift of π-electrons.
The enol form in these systems is often remarkably stable, and in some cases, even the predominant species. This stability is attributed to two key factors:
-
Conjugation: The formation of a C=C double bond creates a conjugated π-system with the remaining carbonyl group (O=C-C=C-OH).
-
Intramolecular Hydrogen Bonding: A strong, six-membered quasi-aromatic ring is formed via a hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[2]
This equilibrium is dynamic and highly sensitive to environmental factors, including solvent polarity, temperature, and pH.[3][4] Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the more polar keto form.[3]
Caption: The C3-methyl group prevents the formation of a classical enol tautomer.
This substitution fundamentally alters the molecule's chemical behavior. The C3 carbon lacks a proton that can be abstracted to initiate enolization. Consequently, the highly stable, hydrogen-bonded enol form depicted in Figure 1 cannot be formed. The molecule is therefore "locked" in its diketo conformation under normal conditions. While other, less favorable tautomerizations (e.g., involving the methyl protons) are theoretically possible, they lead to high-energy, unstable intermediates and are not observed to any significant extent.
The inability to enolize has profound implications:
-
Acidity: The compound is significantly less acidic than its non-methylated counterpart.
-
Chelation: It loses the ability to act as a bidentate ligand to chelate metal ions, a key property of many β-dicarbonyls.
-
Reactivity: Reactions that proceed via an enol or enolate intermediate are inhibited at the C3 position.
Experimental Verification Protocols
To authoritatively confirm the absence of enolization, a multi-faceted spectroscopic approach is required. The following protocols are designed as a self-validating system, where the results from each technique should provide converging evidence for the exclusive presence of the diketo form.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for studying tautomeric equilibria due to its sensitivity to the distinct chemical environments in each isomer. [5]The interconversion rate for typical keto-enol systems is slow on the NMR timescale, allowing for the observation of separate signals for each tautomer. [6]In this case, we hypothesize that only one set of signals, corresponding to the diketo form, will be present.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15-20 mg of this compound. Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup (¹H NMR): Record the spectrum on a spectrometer operating at a frequency of at least 400 MHz.
-
Acquisition Pulses: 16 scans.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Setup (¹³C NMR): Record a proton-decoupled ¹³C spectrum on the same instrument.
-
Acquisition Pulses: 1024 scans (or more, as needed for signal-to-noise).
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.
Expected Results and Interpretation: The key is to look for the absence of characteristic enol signals.
| Expected ¹H and ¹³C NMR Data for the Diketo Tautomer |
| ¹H NMR |
| Signal |
| Ethyl -CH₃ |
| C3-Methyl (-CH₃) |
| Ethyl -OCH₂- |
| Aromatic (C₆H₄Cl) |
| Key Absent Signals: |
| ¹³C NMR |
| Signal |
| Ethyl -CH₃ |
| C3-Methyl (-CH₃) |
| C3 Carbon |
| Ethyl -OCH₂- |
| Aromatic Carbons |
| Ester Carbonyl (C=O) |
| Ketone Carbonyl (C=O) |
| Key Absent Signals: |
Protocol 3.2: Infrared (IR) Spectroscopy
IR spectroscopy provides complementary evidence by probing the vibrational frequencies of functional groups. The diketo and enol forms have distinct IR signatures. [7] Step-by-Step Methodology:
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a solution cell.
-
Data Acquisition: Record the spectrum over the range of 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis: Identify the key stretching frequencies in the carbonyl and hydroxyl regions.
Expected Results and Interpretation:
-
Presence of Two Carbonyl Peaks: Two distinct, sharp C=O stretching bands are expected:
-
~1740-1750 cm⁻¹ for the ester carbonyl.
-
~1715-1725 cm⁻¹ for the ketone carbonyl.
-
-
Absence of Enol Features:
-
No broad O-H stretching band around 3400-2500 cm⁻¹.
-
No C=C stretching band around 1640 cm⁻¹.
-
No single, broad, conjugated C=O band around 1650-1600 cm⁻¹, which is characteristic of the chelated enol form.
-
Integrated Workflow and Data Synthesis
The conclusive determination of the tautomeric state relies on the integration of all spectroscopic data. A logical workflow ensures that evidence is gathered systematically to build an irrefutable structural assignment.
Implications for Research and Drug Development
Understanding that this compound is conformationally restricted to the diketo form is not merely an academic exercise. This structural rigidity directly impacts its application in medicinal chemistry and materials science.
-
Molecular Recognition: The molecule can only act as a hydrogen bond acceptor at its two carbonyl oxygens. It cannot act as a hydrogen bond donor, unlike its enolizable analogs. This defines its interaction profile with biological targets like enzymes or receptors.
-
Physicochemical Properties: The fixed diketo form is more polar and has a different solubility profile compared to a potential enol tautomer. This influences formulation, bioavailability, and membrane permeability in drug design.
-
Synthetic Utility: The lack of an acidic α-proton prevents its use in common synthetic transformations that rely on enolate formation at the C3 position, such as alkylations or condensations. Chemists must devise alternative strategies to functionalize the molecule.
References
-
Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from Vedantu. [Link]
-
Quora. (n.d.). Factors affecting keto-enol tautomerism. Retrieved from chem-is-try. [Link]
-
Journal of Chemical Education. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved from Pearson+. [Link]
-
Pendidikan Kimia. (2016). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. [Link]
-
MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]
-
Canadian Science Publishing. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
-
Chemistry Stack Exchange. (2015). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?. [Link]
-
ResearchGate. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]
-
Hansen, P.E., & Bolvig, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 2. chemistry11.quora.com [chemistry11.quora.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a complex organic molecule with potential applications in pharmaceutical and chemical research. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under different environmental conditions. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for a thorough evaluation, drawing upon established methodologies for analogous chemical structures.
The molecular structure, featuring a chlorinated aromatic ring, a β-dicarbonyl system, and an ethyl ester, suggests a lipophilic nature with potential for low aqueous solubility. The ester and diketone functionalities represent potential sites for hydrolytic and oxidative degradation. A comprehensive understanding of these characteristics is paramount for advancing its application in fields such as medicinal chemistry, where bioavailability and shelf-life are critical determinants of a compound's viability.
Part 1: Physicochemical Characterization
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. While experimental data is sparse, computational predictions for a structural isomer, Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, are available on PubChem and can offer initial insights.[1] These properties provide a starting point for experimental design.
Part 2: A Deep Dive into Solubility Assessment
Solubility is a critical parameter that influences a compound's bioavailability, formulation, and performance in biological assays. The principle of "like dissolves like" governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.[2] Given the presence of both polar (dicarbonyl, ester) and non-polar (chlorophenyl, methyl, ethyl) groups, this compound is expected to exhibit nuanced solubility behavior.
Theoretical Considerations
The chlorophenyl group contributes significantly to the molecule's hydrophobicity, likely resulting in poor solubility in aqueous media. Conversely, it is anticipated to be more soluble in common organic solvents.
Experimental Determination of Solubility
A multi-faceted approach is recommended to accurately determine solubility, encompassing both kinetic and thermodynamic measurements.
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.[3][4][5][6]
Step-by-Step Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[3][7]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[4]
Considered the "gold standard," this method measures the equilibrium solubility of the compound, providing a more accurate representation of its intrinsic solubility.[4][8][9][10]
Step-by-Step Protocol for Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., water, PBS at various pH values, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]
-
Data Analysis: The measured concentration represents the thermodynamic solubility.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to serve as a template for reporting experimental findings.
| Solvent | Type | Predicted Solubility | Method |
| Water (pH 7.0) | Aqueous | < 1 µg/mL | Thermodynamic |
| PBS (pH 7.4) | Aqueous Buffer | < 5 µg/mL | Thermodynamic |
| Ethanol | Polar Organic | > 10 mg/mL | Thermodynamic |
| Methanol | Polar Organic | > 10 mg/mL | Thermodynamic |
| Dichloromethane | Non-polar Organic | > 20 mg/mL | Thermodynamic |
| DMSO | Polar Aprotic | > 50 mg/mL | Thermodynamic |
Visualization of Solubility Assessment Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Part 3: Comprehensive Stability Evaluation
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a molecule.
Hydrolytic Stability
The ester functionality in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[12][13] The β-dicarbonyl moiety can also undergo cleavage.
Step-by-Step Protocol for Hydrolytic Stability Testing
-
Solution Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) media.
-
Incubation: Store the solutions at controlled temperatures (e.g., 40°C, 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative Stability
The molecule may be susceptible to oxidation, particularly at the carbon adjacent to the dicarbonyl group.
Step-by-Step Protocol for Oxidative Stability Testing
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[14][15][16]
-
Incubation: Store the solution at room temperature or a slightly elevated temperature and monitor over time.
-
Analysis: Use HPLC to track the degradation of the parent compound and the formation of oxidation products.
Photostability
Exposure to light, particularly UV radiation, can induce degradation.[17][18][19] ICH Q1B guidelines provide a standardized approach for photostability testing.[20][21]
Step-by-Step Protocol for Photostability Testing
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of fluorescent lamps).[18][20]
-
Control Samples: Protect identical samples from light (dark controls) to differentiate between light-induced and thermal degradation.[17]
-
Exposure: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[19]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC to assess the extent of degradation.
Potential Degradation Pathway: Ester Hydrolysis
One of the most probable degradation pathways is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, particularly under basic or acidic conditions.
Visualization of a Potential Degradation Pathway
Caption: Potential hydrolytic degradation of the parent compound.
Conclusion
This technical guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to understand the compound's behavior in various environments. A thorough understanding of these properties is indispensable for its successful application in research and development, enabling informed decisions regarding formulation, handling, and storage, and ultimately paving the way for its potential translation into valuable chemical or therapeutic agents.
References
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Pharma Stability. Photostability (ICH Q1B). [Link]
-
Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
YouTube. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]
-
Oxford Academic. Oxidative Degradation of Organic Pollutants by Hydrogen Peroxide in the Presence of FePz(dtnCl 2 ) 4 under Visible Irradiation. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Asian Journal of Chemistry. Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. [Link]
-
MDPI. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]
-
PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. [Link]
-
Organic Chemistry Portal. Hydrogen peroxide. [Link]
Sources
- 1. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate | C13H13ClO4 | CID 11254195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. aklectures.com [aklectures.com]
- 13. asianpubs.org [asianpubs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review | MDPI [mdpi.com]
- 16. Hydrogen peroxide [organic-chemistry.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Technical Guide to the Predicted Biological Activity of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Abstract
This document provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (CAS 169544-41-6).[1] In the absence of direct empirical data, this guide leverages a structure-activity relationship (SAR) approach, drawing inferences from the compound's core structural motifs: the 4-chlorophenyl group, a β-diketone (2,4-dioxo) functionality, and a methyl-substituted butanoate backbone. We hypothesize a primary role as a metalloenzyme inhibitor due to the metal-chelating capacity of the β-diketone moiety. Furthermore, based on extensive literature analysis of analogous structures, we propose and detail robust experimental protocols to validate its potential as an antiviral, anticancer, and antimicrobial agent. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules for therapeutic applications.
Introduction and Structural Rationale
This compound is a small molecule whose biological profile is currently uncharacterized. Its structure, however, contains several well-established pharmacophores that suggest a high probability of biological relevance. The strategic approach to elucidating its function is to dissect its chemical architecture and formulate testable hypotheses based on the known activities of these components.
-
The β-Diketone Moiety (2,4-dioxobutanoate): This is the most functionally significant feature. Aryldiketo acids (ADKs) are known to chelate divalent metal ions (e.g., Mg²⁺, Mn²⁺) that are essential cofactors in the active sites of numerous enzymes.[2] This interaction can lead to potent and specific enzyme inhibition.
-
The 4-Chlorophenyl Group: The presence of a halogenated aromatic ring is a common feature in many therapeutic agents, contributing to binding affinity through hydrophobic and halogen-bonding interactions. It is frequently found in compounds with antimicrobial, anticancer, and enzyme-inhibitory properties.[3][4][5][6]
-
The Methyl Group: The methyl substitution at the C3 position may influence the molecule's conformation and steric interactions within a target binding pocket, potentially enhancing selectivity or potency compared to its non-methylated analog.
Based on this analysis, this guide will focus on validating three primary, plausible biological activities: Metalloenzyme Inhibition (specifically HIV-1 Integrase), Anticancer Cytotoxicity, and Broad-Spectrum Antimicrobial Activity.
Core Hypothesis: Metalloenzyme Inhibition via Metal Chelation
The central hypothesis is that the 2,4-dioxobutanoate core acts as a bidentate ligand, chelating catalytic metal ions within an enzyme's active site. This disrupts the enzyme's function by sequestering the essential cofactor. This mechanism is the established mode of action for the aryldiketo acid class of HIV-1 integrase inhibitors.[2]
Caption: Proposed mechanism of enzyme inhibition via metal ion chelation by the β-diketone moiety.
Potential Therapeutic Applications & Validation Protocols
This section outlines key therapeutic areas where this compound could be active, supported by detailed, field-proven experimental protocols for validation.
Antiviral Activity: HIV-1 Integrase Inhibition
Rationale: The structural similarity to aryldiketo acids, a known class of HIV-1 integrase inhibitors, provides a strong and direct rationale for investigating this activity.[2] The integrase enzyme utilizes two Mg²⁺ ions for its catalytic activity (strand transfer), making it a prime target for chelation-based inhibition.
This protocol is designed to measure the inhibition of the DNA strand transfer step catalyzed by HIV-1 integrase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, and 0.1 mg/mL BSA.
-
Prepare Donor DNA: A 5'-biotinylated oligonucleotide representing the viral DNA end.
-
Prepare Target DNA: An oligonucleotide labeled with a fluorescent tag (e.g., Europium).
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Create serial dilutions in DMSO.
-
Prepare Enzyme: Recombinant HIV-1 Integrase.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the compound serial dilutions to appropriate wells. Include "no compound" (DMSO only) for a negative control and a known integrase inhibitor (e.g., Raltegravir) for a positive control.
-
Add 40 µL of a master mix containing Assay Buffer, Donor DNA, and Target DNA to all wells.
-
Add 8 µL of recombinant HIV-1 Integrase to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
-
Signal Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 30 minutes to capture the biotinylated donor DNA.
-
Wash the plate to remove unbound reagents.
-
Read the time-resolved fluorescence (TRF) of the captured Europium-labeled target DNA. A high signal indicates a successful strand transfer reaction.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: High-level workflow for the in vitro HIV-1 integrase strand transfer assay.
Anticancer Activity
Rationale: Numerous compounds containing a 4-chlorophenyl moiety have demonstrated cytotoxic effects against various cancer cell lines.[3][7][8] The potential mechanisms are diverse, including the induction of apoptosis and inhibition of key cellular enzymes. A primary screening for general cytotoxicity is the logical first step.
This protocol assesses the compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the viability percentage against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: A tiered workflow for assessing anticancer activity and elucidating the mechanism of cell death.
Antimicrobial Activity
Rationale: The 4-chlorophenyl group is a key feature in many antimicrobial agents. Furthermore, related structures derived from the condensation of 4-chlorobenzaldehyde have shown promising antimicrobial and antioxidant properties.[9][10]
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a starting inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, then dilute to the final working concentration.
-
Prepare 2-fold serial dilutions of the test compound in a 96-well plate using the appropriate broth.
-
-
Inoculation:
-
Add an equal volume of the prepared microbial inoculum to each well of the plate.
-
The final volume in each well should be 100-200 µL, containing the compound at 1X concentration and the microorganism.
-
Include a positive control (microbe, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which there is no visible growth.
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
-
Physicochemical Properties and Drug-Likeness
A preliminary in silico assessment of the compound's properties is crucial for predicting its potential as a drug candidate.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₃H₁₃ClO₄[1] | - |
| Molecular Weight | 268.69 g/mol [1][11] | Complies with Lipinski's Rule (<500 Da), suggesting good potential for absorption. |
| XLogP3 (Predicted) | ~2.9 - 3.2 | Indicates good lipid solubility, favorable for membrane permeation. |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (<10), favorable for bioavailability. |
| Polar Surface Area | 60.4 Ų[11] | Suggests good cell permeability. |
Data for closely related structures were used to inform these predictions.[11]
Conclusion and Future Directions
This compound possesses significant potential as a biologically active agent, primarily due to its β-diketone core, which is predicted to inhibit metalloenzymes. The 4-chlorophenyl moiety further supports potential anticancer and antimicrobial activities.
The immediate next steps should be the chemical synthesis of the compound, followed by the execution of the in vitro screening protocols detailed in this guide. Positive results from these primary assays (e.g., a low micromolar IC₅₀ or MIC value) would warrant further investigation, including:
-
Target Deconvolution: Identifying the specific enzyme(s) or pathway(s) affected.
-
Mechanism of Action Studies: Deeper investigation into how the compound elicits its effect (e.g., caspase activation assays for apoptosis).
-
In Vivo Studies: Evaluation of efficacy and safety in animal models.
This structured, hypothesis-driven approach provides a clear and efficient path to characterizing the therapeutic potential of this novel molecule.
References
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Retrieved January 13, 2026, from [Link]
-
University of Hertfordshire. (2017). Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Halogenosubstituted 2,4-Dioxobutanoic and 2-Arylamino-4-oxo-2-butenoic Acids. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 13, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. Retrieved January 13, 2026, from [Link]
-
American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. Retrieved January 13, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Retrieved January 13, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2-oxobutanoate. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved January 13, 2026, from [Link]
-
PubMed. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved January 13, 2026, from [Link]
-
PubMed. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones. Retrieved January 13, 2026, from [Link]
-
PubMed Central. (n.d.). Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action. Retrieved January 13, 2026, from [Link]
-
Dalton Research Molecules. (n.d.). Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Selectivity of antitumor activity for some tested compounds a MGM—mean.... Retrieved January 13, 2026, from [Link]
Sources
- 1. This compound - CAS:169544-41-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate | C13H13ClO4 | CID 11254195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate via Knoevenagel Condensation
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is catalyzed by a weak base, such as an amine, and proceeds through a nucleophilic addition followed by a dehydration step.[1][3] The resulting products are often crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4][5]
This application note provides a comprehensive guide for the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. This target molecule is synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde with ethyl 2-methylacetoacetate. The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental procedure, and guidance on purification and characterization.
Reaction Mechanism and Rationale
The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound, in this case, ethyl 2-methylacetoacetate, by a basic catalyst to form a resonance-stabilized enolate.[1][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[2]
The choice of a catalyst is critical for the success of the Knoevenagel condensation. While various catalysts, including heterogeneous and biocatalysts, have been explored, simple amine bases like piperidine or pyrrolidine, often with a catalytic amount of acetic acid, remain effective and widely used.[4][7] The solvent also plays a significant role, with toluene being a common choice that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction equilibrium towards the product.[7][8]
Caption: Knoevenagel Condensation Mechanism.
Experimental Protocol
This protocol details the synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 1.41 g | 10 mmol | White to light yellow crystalline powder.[9][10] |
| Ethyl 2-methylacetoacetate | 609-14-3 | 144.17 | 1.59 g | 11 mmol | Colorless liquid.[11][12] |
| Piperidine | 110-89-4 | 85.15 | 0.085 g (0.1 mL) | 1 mmol | Catalyst. Corrosive and flammable liquid. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.12 g (0.11 mL) | 2 mmol | Co-catalyst. Corrosive liquid. |
| Toluene | 108-88-3 | 92.14 | 50 mL | - | Solvent. Flammable liquid. |
Equipment
-
100 mL round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl 2-methylacetoacetate (1.59 g, 11 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of toluene to the flask to dissolve the reactants. To this solution, add piperidine (0.1 mL, 1 mmol) and glacial acetic acid (0.11 mL, 2 mmol).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the reaction mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete when no more water is collected in the Dean-Stark trap and the starting materials are consumed (approximately 4-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 25 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the purified product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Caption: Experimental Workflow for Synthesis.
Safety and Handling Precautions
-
4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[10] It is also sensitive to air and light.[9]
-
Ethyl 2-methylacetoacetate: Handle in a well-ventilated area.
-
Piperidine and Acetic Acid: Both are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: A flammable liquid with potential health hazards. All operations should be conducted in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Knoevenagel condensation provides an effective and straightforward method for the synthesis of this compound. The protocol detailed in this application note, utilizing a piperidine/acetic acid catalytic system and azeotropic water removal, is a reliable procedure for obtaining the desired product. Careful monitoring of the reaction and appropriate purification techniques are essential for achieving high purity. This synthetic route offers a versatile platform for the generation of substituted α,β-unsaturated dicarbonyl compounds, which are valuable precursors in various fields of chemical research and development.
References
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
PubChem. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726. [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
-
Dalton Transactions. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
ResearchGate. Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. [Link]
-
PrepChem.com. Synthesis of ethyl 2-methylacetoacetate. [Link]
-
MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications. [Link]
-
University of Canterbury. The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. [Link]
-
Wikipedia. 4-Chlorobenzaldehyde. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
-
RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. [Link]
-
ScienceOpen. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
-
Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract of Acacia concinna Pods as a Natural Surrogate Catalyst. [Link]
-
SciSpace. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
-
PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. [Link]
-
ACS Omega. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
-
GlobalChemMall. This compound. [Link]
-
PubChemLite. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. [Link]
-
PubChem. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. [Link]
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
Sources
- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 10. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 2-methylacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Bio-active Scaffolds via Reaction of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate with Aromatic Aldehydes
Introduction: Unlocking Novel Heterocyclic Frameworks
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These scaffolds are prevalent in a vast array of pharmaceuticals due to their diverse biological activities. A key precursor in the construction of such molecules is Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a versatile 1,3-dicarbonyl compound. Its reaction with various aromatic aldehydes opens a gateway to a multitude of complex molecular architectures, primarily through well-established multicomponent reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reaction for the synthesis of potentially bioactive compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the interpretation of results, with a focus on the Knoevenagel condensation as a pivotal initial step.
Core Chemical Principles: The Knoevenagel Condensation and Beyond
The primary reaction between this compound and an aromatic aldehyde is a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (the β-ketoester) to a carbonyl group (the aldehyde), followed by a dehydration step to yield an α,β-unsaturated product.[1][2][3] The presence of two electron-withdrawing groups (the two carbonyls) in the β-ketoester increases the acidity of the α-protons, facilitating their removal by a weak base to form a reactive enolate intermediate.
This initial condensation is often the rate-determining step in a series of subsequent transformations that can lead to the formation of diverse heterocyclic systems. For instance, the resulting Knoevenagel adduct can serve as a key intermediate in:
-
Hantzsch Pyridine Synthesis: A three-component reaction involving the Knoevenagel adduct, an enamine (formed in situ from another equivalent of the β-ketoester and ammonia or an amine), and a cyclization/dehydration sequence to yield dihydropyridines.[4][5][6][7] These dihydropyridine scaffolds are well-known for their application as calcium channel blockers.[5]
-
Biginelli Reaction: A one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[2][8][9] DHPMs exhibit a wide range of pharmacological activities.
This guide will focus on a detailed protocol for the initial Knoevenagel condensation, as the resulting product is a stable, isolable intermediate that can be further diversified.
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-(aryl)but-2-enoate
This protocol details the synthesis of the Knoevenagel condensation product from this compound and a representative aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Ethanol (solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol (10 mL per mmol of the β-ketoester).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid (0.05 eq).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-6 hours. For less reactive aldehydes, a Dean-Stark apparatus can be used with toluene as the solvent to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with 1M HCl (2 x 10 mL), followed by saturated sodium bicarbonate solution (2 x 10 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-(4-chlorobenzoyl)-3-(aryl)but-2-enoate.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Knoevenagel condensation.
Data Interpretation and Expected Outcomes
The structure of the synthesized product can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the ethyl ester group, the methyl group, and a singlet for the vinylic proton. The chemical shift of the vinylic proton can provide information about the stereochemistry of the double bond.
-
¹³C NMR: The spectrum should show signals for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the carbons of the double bond.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.
The yield of the reaction will vary depending on the specific aromatic aldehyde used. Electron-withdrawing groups on the aldehyde generally lead to higher yields, while electron-donating groups may result in lower yields and longer reaction times.
Table 1: Expected Products and Representative Yields
| Aromatic Aldehyde | Product Name | Expected Yield Range (%) |
| Benzaldehyde | Ethyl 2-(4-chlorobenzoyl)-3-phenylbut-2-enoate | 75-85 |
| 4-Methoxybenzaldehyde | Ethyl 2-(4-chlorobenzoyl)-3-(4-methoxyphenyl)but-2-enoate | 65-75 |
| 4-Nitrobenzaldehyde | Ethyl 2-(4-chlorobenzoyl)-3-(4-nitrophenyl)but-2-enoate | 80-90 |
Further Synthetic Applications: A Gateway to Heterocycles
The synthesized Knoevenagel adduct is a valuable intermediate for the construction of more complex heterocyclic systems.
Diagram of Potential Synthetic Pathways:
Caption: Potential synthetic pathways from the Knoevenagel adduct.
By reacting the Knoevenagel adduct with an enamine (often generated in situ), one can access dihydropyridine derivatives via the Hantzsch synthesis.[4][5][6][7] Alternatively, a one-pot reaction of the starting materials with urea or thiourea can lead to dihydropyrimidinones through a Biginelli-type reaction.[2][8][9] These subsequent transformations significantly expand the molecular diversity achievable from a single starting β-ketoester.
Conclusion and Future Perspectives
The reaction of this compound with aromatic aldehydes provides a robust and versatile platform for the synthesis of a wide range of functionalized organic molecules. The initial Knoevenagel condensation yields a key intermediate that can be readily converted into medicinally relevant heterocyclic scaffolds such as dihydropyridines and dihydropyrimidinones. The protocols and insights provided in this application note are intended to empower researchers to explore this rich area of chemical space in their quest for novel therapeutic agents. Further investigations could focus on the development of stereoselective versions of these reactions and the exploration of a broader range of aromatic and heteroaromatic aldehydes to expand the library of accessible compounds.
References
-
Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]
-
Biginelli, P. Ueber Aldehyduramide des Acetessigesters. Ber. Dtsch. Chem. Ges.1891 , 24, 1317–1319. [Link]
-
Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49, 6937-6963. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Jones, G. The Knoevenagel Condensation. Organic Reactions2004 , 15, 204-599. [Link]
-
Der Pharma Chemica. One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. [Link]
-
JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
SciELO. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
GlobalChemMall. This compound. [Link]
-
PMC. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. [Link]
-
MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
PMC. Synthesis of Heteroaromatic Compounds. [Link]
-
SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
MDPI. Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. [Link]
-
PubChem. Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate. [Link]
-
Wiley Online Library. Multicomponent Reactions. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. organicreactions.org [organicreactions.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols: Synthesis of Antimicrobial Pyrazole Derivatives from Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Introduction
The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4][5][6] This application note provides a comprehensive guide for the synthesis of antimicrobial pyrazole derivatives, commencing with the versatile starting material, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate.
The core synthetic strategy leverages the well-established Knorr pyrazole synthesis, a robust and efficient method for constructing the pyrazole ring system.[7][8][9][10] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10][11] In this protocol, this compound serves as the 1,3-dicarbonyl precursor, offering multiple reactive sites for tailored derivatization.
These detailed protocols are designed for researchers and scientists in drug development and medicinal chemistry. They provide not only step-by-step instructions but also the underlying chemical principles and critical considerations for successful synthesis and subsequent antimicrobial evaluation.
Reaction Scheme & Mechanism
The fundamental transformation involves the reaction of this compound with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, typically under acidic conditions.[7][9][12] The reaction proceeds via a cyclocondensation mechanism to yield the corresponding pyrazole derivative.
Knorr Pyrazole Synthesis Pathway
The accepted mechanism for the Knorr pyrazole synthesis begins with the formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[7][12] This is followed by an intramolecular attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group, leading to a cyclic intermediate.[7][12] Subsequent dehydration results in the formation of the stable aromatic pyrazole ring.[13]
Diagram: Generalized Knorr Pyrazole Synthesis
Caption: Knorr synthesis of pyrazoles from a 1,3-dicarbonyl compound.
Experimental Protocols
Part 1: Synthesis of Pyrazole Derivatives
This protocol details the synthesis of a representative pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.01 mol) in absolute ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (0.012 mol) dropwise. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction. This typically takes 4-6 hours.
-
Isolation of the Product: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with gentle stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold distilled water to remove any unreacted starting materials and impurities.
-
Drying: Dry the obtained solid in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Part 2: Characterization of Synthesized Pyrazole Derivatives
The structure of the synthesized compounds should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | To determine the purity of the compound. | A sharp and defined melting point range. |
| FT-IR Spectroscopy | To identify the functional groups present. | Presence of N-H stretching, C=N stretching, and disappearance of C=O stretching of the starting material. |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the structure. | Characteristic peaks for aromatic protons, pyrazole ring protons, and other substituent protons. |
| ¹³C NMR Spectroscopy | To determine the carbon framework of the molecule. | Signals corresponding to the carbons of the pyrazole ring and the substituents. |
| Mass Spectrometry | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Part 3: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized pyrazole derivatives can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the disk diffusion assay or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[14][15][16][17][18]
Protocol: Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile paper disks
-
Synthesized pyrazole compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control (solvent-loaded disks)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.[16]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the synthesized pyrazole compound onto the surface of the inoculated agar plate. Also, place positive and negative control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[16]
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone of inhibition suggests greater potency.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Expected Results & Data Interpretation
The synthesis is expected to yield the desired pyrazole derivative in good to excellent yields. The antimicrobial screening will provide data on the efficacy of the synthesized compounds against various microorganisms.
Table: Hypothetical Antimicrobial Activity Data
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Pyrazole Derivative 1 | 50 | 18 | 15 | 12 |
| Pyrazole Derivative 2 | 50 | 22 | 19 | 16 |
| Ciprofloxacin (Positive Control) | 5 | 25 | 28 | N/A |
| Fluconazole (Positive Control) | 25 | N/A | N/A | 20 |
| DMSO (Negative Control) | - | 0 | 0 | 0 |
Data are hypothetical and for illustrative purposes only.
The results from the antimicrobial testing can guide further structural modifications to optimize the activity of the pyrazole derivatives. For instance, the introduction of different substituents on the pyrazole ring or the phenyl ring can significantly influence the antimicrobial potency.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Increase reaction time, ensure proper reflux temperature, or use a stronger acid catalyst. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction more frequently. | |
| Oily product instead of solid | Impurities present. | Purify the product using column chromatography. |
| Product is an oil at room temperature. | Characterize the product as an oil. | |
| No zone of inhibition in antimicrobial assay | Compound is inactive against the tested microbes. | Test against a broader panel of microorganisms or increase the concentration of the compound. |
| Compound is not soluble in the test medium. | Use a different solvent or a co-solvent system to improve solubility. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of antimicrobial pyrazole derivatives from this compound. The Knorr pyrazole synthesis offers a versatile platform for the generation of a library of pyrazole compounds for antimicrobial screening. The subsequent antimicrobial susceptibility testing protocols are essential for evaluating the biological activity of these novel compounds, thereby contributing to the discovery of new and effective antimicrobial agents.
References
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]
- Process for the preparation of pyrazoles. Google Patents.
-
Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. PubChem. Available at: [Link]
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. PubChem. Available at: [Link]
-
Ethyl 4-(4-chlorophenyl)-2-oxobutanoate. PubChem. Available at: [Link]
-
ethyl 4-methylbenzoate. Organic Syntheses. Available at: [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 15. pdb.apec.org [pdb.apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
Application Notes & Protocols: Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate as a Versatile Precursor for Heterocyclic Scaffolds in Medicinal Chemistry
Abstract
This technical guide details the utility of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate as a high-potential, yet underutilized, precursor for the synthesis of medicinally relevant heterocyclic compounds. By leveraging its inherent reactivity as a substituted 1,4-dicarbonyl equivalent, this molecule serves as an ideal starting point for constructing diverse molecular scaffolds. We provide a detailed analysis of its core reactivity, postulated synthetic protocols for generating substituted pyrroles and pyrazoles, and a proposed method for its own synthesis via Claisen condensation. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of novel chemical entities.
Introduction and Scientific Rationale
This compound is a β,γ-diketoester distinguished by a unique combination of reactive functional groups. The presence of two carbonyl groups in a 1,4-relationship, an enolizable α-methyl group, and a terminal ethyl ester makes it a richly functionalized building block. The 4-chlorophenyl moiety is a common feature in many approved pharmaceuticals, often enhancing binding affinity through halogen bonding and improving pharmacokinetic properties.
While specific literature on this exact molecule is emerging, its structural analogy to other 1,4-dicarbonyl compounds allows for reliable extrapolation of its synthetic potential. The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry, provides a direct route from 1,4-dicarbonyls to furans, thiophenes, and, most importantly for medicinal chemistry, pyrroles.[1][2] Furthermore, the inherent 1,3-dicarbonyl character of the β-ketoester portion enables classical condensation reactions, such as the Knorr synthesis of pyrazoles with hydrazine derivatives.[3][4]
The pyrrole and pyrazole cores are considered "privileged scaffolds" in drug discovery, appearing in a vast array of therapeutic agents with activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[5][6][7][8] This guide provides the foundational knowledge and actionable protocols to harness the potential of this compound for the rapid generation of novel compound libraries based on these critical heterocycles.
Physicochemical Properties & Data
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 169544-41-6 | [9] |
| Molecular Formula | C₁₃H₁₃ClO₄ | [9] |
| Molecular Weight | 268.69 g/mol | [9] |
| Synonyms | Ethyl 3-(4-chlorobenzoyl)-3-methylpyruvate | [10] |
| 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-butyric acid ethyl ester | [10] | |
| Canonical SMILES | CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(Cl)C=C1 | N/A |
| Appearance | (Typically a solid or oil, requires experimental verification) | N/A |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [9] |
Core Reactivity: The 1,4-Dicarbonyl Motif
The synthetic versatility of the title compound is rooted in the reactivity of its 1,4-dicarbonyl system. This arrangement allows for intramolecular cyclization reactions with dinucleophiles to form stable five-membered aromatic rings.
Paal-Knorr Type Reactions
The Paal-Knorr synthesis is the most direct application of this precursor. The reaction involves the condensation of the dicarbonyl with an amine (for pyrroles), a sulfurizing agent (for thiophenes), or dehydration under acid catalysis (for furans).[1][11] The mechanism for pyrrole formation, the most medicinally relevant pathway, involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[12][13]
Knorr-Type Pyrazole Synthesis
The β-ketoester moiety within the molecule (C2-C4) is primed for reaction with hydrazine and its derivatives. This classic condensation reaction is a robust method for constructing the pyrazole ring, a scaffold found in drugs like Celecoxib.[14][15] The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.[4]
The diagram below illustrates these two primary, divergent synthetic pathways originating from the precursor.
Caption: Divergent synthesis of key heterocyclic scaffolds from the precursor.
Application Note 1: Synthesis of Substituted Pyrroles
Medicinal Significance
The pyrrole ring is a fundamental component of numerous pharmaceuticals, including the blockbuster drug Atorvastatin. Its derivatives exhibit a wide spectrum of biological activities and are crucial intermediates in organic synthesis.[16][17][18] The Paal-Knorr synthesis offers a direct and modular approach to this scaffold.[12]
Experimental Workflow Diagram
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
Protocol 1: Paal-Knorr Synthesis of Ethyl 2-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carboxylate
This protocol is a representative example based on established Paal-Knorr procedures.[13] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq, 268.7 mg, 1.0 mmol)
-
Aniline (1.05 eq, 97.8 mg, 1.05 mmol)
-
Ethanol (Absolute, 5 mL)
-
Glacial Acetic Acid (0.1 mL, catalytic)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in absolute ethanol (5 mL).
-
Add aniline (1.05 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Causality: Acetic acid serves as a mild acid catalyst, which protonates a carbonyl group, activating it for nucleophilic attack by the amine. This accelerates the initial condensation and subsequent cyclization steps.[11]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL) to neutralize the acetic acid.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrole derivative.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application Note 2: Synthesis of Substituted Pyrazoles
Medicinal Significance
The pyrazole nucleus is a key feature in many blockbuster drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. Pyrazole derivatives are known for their diverse pharmacological activities, particularly as anti-inflammatory and anticancer agents.[19][20]
Protocol 2: Synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from general procedures for pyrazole synthesis from β-dicarbonyls and hydrazine.[3][4] It leverages the reactivity of the C2-keto and C4-keto positions.
Materials:
-
This compound (1.0 eq, 268.7 mg, 1.0 mmol)
-
Hydrazine hydrate (1.1 eq, 55.1 mg, 1.1 mmol)
-
Ethanol (Absolute, 5 mL)
-
Glacial Acetic Acid (3-4 drops, catalytic)
-
Dichloromethane (DCM, for extraction)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (5 mL).
-
Add a few drops of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Causality: The reaction is typically initiated at the more reactive ketone (C4) followed by intramolecular attack on the less reactive C2-keto group (part of the keto-ester system). The acid catalyst facilitates the initial hydrazone formation and subsequent dehydration steps.[4]
-
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Add deionized water (15 mL) to the residue, which may cause the product to precipitate. If it oils out, proceed to extraction.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target pyrazole.
-
Validation: Confirm the structure, purity, and regiochemistry of the product using appropriate analytical techniques (NMR, MS, etc.).
Proposed Synthesis of the Precursor
Protocol 3: Proposed Synthesis via Crossed Claisen Condensation
Caption: Proposed synthesis of the title precursor via Claisen condensation.
Methodology Rationale:
-
Enolate Formation: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate Ethyl 2-methyl-3-oxobutanoate at the C4 position (the methyl ketone α-position), which is more acidic than the C2 position. This forms a resonance-stabilized enolate.[21]
-
Nucleophilic Acyl Substitution: The generated enolate acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.
-
Chloride Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion as a good leaving group.
-
Workup: An acidic workup is required to neutralize any remaining base and protonate any enolate form of the product, yielding the final β,γ-diketoester.[22]
This approach provides a logical and scalable method for accessing the precursor, enabling the subsequent synthesis of diverse heterocyclic libraries.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemistry. Its inherent 1,4-dicarbonyl reactivity provides direct access to highly sought-after pyrrole and pyrazole scaffolds through well-established, robust synthetic methodologies like the Paal-Knorr and Knorr-type syntheses. The protocols and rationale presented herein offer a clear roadmap for researchers to utilize this precursor for the efficient generation of novel, substituted heterocycles, accelerating hit-to-lead campaigns and expanding the chemical space available for drug discovery.
References
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 17-32. Available at: [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 174-183. Available at: [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]
-
Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]
-
GlobalChemMall. (n.d.). This compound. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scispace.com [scispace.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. nbinno.com [nbinno.com]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. This compound - CAS:169544-41-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. m.globalchemmall.com [m.globalchemmall.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. royal-chem.com [royal-chem.com]
- 16. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]
- 17. scitechnol.com [scitechnol.com]
- 18. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Claisen condensation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Biological Evaluation of Compounds Derived from Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Introduction: The Chemical Rationale and Therapeutic Potential
The scaffold "Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" belongs to the β-dicarbonyl (also known as 1,3-dicarbonyl) class of compounds. This structural motif is of significant interest in medicinal chemistry due to its versatile reactivity and proven presence in biologically active molecules.[1][2][3] The two carbonyl groups in close proximity create a unique electronic environment, resulting in an acidic α-carbon and the ability to exist in a keto-enol tautomeric equilibrium.[3][4] This enolate form is a potent nucleophile and an excellent chelator for metal ions, properties that are often implicated in their biological mechanisms of action, such as antioxidant activity and enzyme inhibition.[2][4][5]
Derivatives of this scaffold are frequently investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.[1][6][7][8] Their proposed mechanisms often involve the induction of oxidative stress within target cells or the inhibition of critical cellular enzymes.[9][10]
This guide provides a structured, multi-stage framework for the comprehensive biological evaluation of novel derivatives synthesized from this promising scaffold. The workflow is designed to logically progress from broad primary screening to more detailed mechanistic studies, enabling researchers to efficiently identify and characterize lead compounds.
Part I: Primary Screening Cascade
The initial phase of evaluation is designed to cast a wide net, identifying any significant biological activity in two key therapeutic areas: oncology and infectious diseases. This stage prioritizes high-throughput, cost-effective assays to rapidly screen a library of derivatives.
Workflow for Primary Screening
Caption: High-level workflow for the primary screening of the compound library.
In Vitro Anticancer Activity: Cytotoxicity Screening
Scientific Rationale: The first step in assessing anticancer potential is to determine a compound's general cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals, providing a quantifiable endpoint.[12]
Application Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., K562 leukemia, HeLa cervical carcinoma) to ~80% confluency.[9]
-
Trypsinize, count, and prepare a cell suspension.
-
Seed 1 x 10⁴ cells per well in a 96-well microtiter plate in a final volume of 100 µL of complete culture medium.[13]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12][13]
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds in DMSO. Create a series of dilutions in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[13]
-
-
MTT Incubation & Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Presentation & Interpretation:
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1A | K562 (Leukemia) | 9.5 |
| Derivative 1B | K562 (Leukemia) | > 100 |
| Derivative 1C | HeLa (Cervical) | 17.2 |
| Cisplatin (Control) | K562 (Leukemia) | 15.0 |
Table 1: Example data summary for cytotoxicity screening. Compounds with IC50 values < 10-20 µM are often considered promising hits for further investigation.[9]
In Vitro Antimicrobial Susceptibility Testing
Scientific Rationale: To assess antibacterial and antifungal potential, the Minimum Inhibitory Concentration (MIC) is the gold standard metric.[15] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standardized, quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[15][16][17]
Application Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth).[18]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension to the final required inoculum density as per CLSI guidelines (typically ~5 x 10⁵ CFU/mL for bacteria).[15]
-
-
Plate Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with 50 µL of the prepared microbial inoculum.
-
Include a growth control well (broth + inoculum, no compound).
-
Incubate the plate at 37°C for 18-24 hours.[18]
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which no visible growth (no turbidity) is observed.[15]
-
Data Presentation & Interpretation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 2A | 8 | > 128 | 32 |
| Derivative 2B | 64 | > 128 | > 128 |
| Derivative 2C | 16 | 64 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
Table 2: Example data summary for MIC determination. Compounds with strong activity against specific strains (e.g., MIC ≤ 16 µg/mL) are prioritized for further study.[19][20]
Part II: Mechanistic Elucidation for Anticancer Hits
Once a compound demonstrates potent cytotoxicity (a "hit"), the next critical step is to understand how it kills cancer cells. A desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Investigating Apoptosis Induction
Scientific Rationale: Apoptosis is a controlled, non-inflammatory form of cell death characterized by distinct morphological and biochemical hallmarks.[21] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore, it can be used to detect early apoptotic cells via flow cytometry.[21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells, allowing for differentiation between cell death stages.[21][22]
Application Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. Wash the cells twice with cold PBS.[22][23]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[24]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.[24]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.[23]
-
Results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Confirming Apoptotic Pathway Activation: Caspase Activity
Scientific Rationale: The apoptotic cascade is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis.[25] Measuring the activity of these caspases provides direct biochemical evidence that the apoptotic pathway has been engaged. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and specific method for this measurement.[26][27] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by Caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[26]
Application Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Plate cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay. Use a volume of 100 µL per well.
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizing the Mechanism: Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway and points of experimental measurement.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Caspase 3/7 Activity - Protocols.io. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Caspase 3/7 activity assay - Bio-protocol. (URL: [Link])
-
MTT (Assay protocol - Protocols.io. (URL: [Link])
-
Broth Microdilution | MI - Microbiology. (URL: [Link])
-
Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (URL: [Link])
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
-
β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components | Request PDF - ResearchGate. (URL: [Link])
-
Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC - NIH. (URL: [Link])
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])
-
Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC - NIH. (URL: [Link])
-
Induction of cellular dicarbonyl stress by antitumor drugs and... - ResearchGate. (URL: [Link])
-
From β-Dicarbonyl Chemistry to Dynamic Polymers | Chemical Reviews - ACS Publications. (URL: [Link])
-
Fig. 1. Line structures and ionization of 1,3-dicarbonyl compounds. (A)... - ResearchGate. (URL: [Link])
-
In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups | FOLIA - Fribourg Open Library and Archive. (URL: [Link])
-
Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC - NIH. (URL: [Link])
-
Reactivity of different 1,3‐dicarbonyl compounds. - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids - ResearchGate. (URL: [Link])
-
Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC - NIH. (URL: [Link])
-
This compound - GlobalChemMall. (URL: [Link])
-
In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PubMed Central. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Purification of "Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" from crude reaction mixture
Technical Support Center: Purification of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Welcome to the technical support guide for the purification of this compound (CAS: 169544-41-6). This document is designed for researchers and drug development professionals encountering challenges in isolating this β,δ-diketoester from crude reaction mixtures. We will move beyond simple protocols to address the chemical principles and troubleshooting logic essential for achieving high purity.
The synthesis of this molecule, possessing a molecular weight of 268.69 g/mol and the formula C₁₃H₁₃ClO₄, typically involves a Claisen condensation or a related acylation reaction.[1] Such reactions, while powerful for C-C bond formation, often result in complex crude mixtures containing unreacted starting materials, side-products, and reagents.[2][3][4] This guide provides a structured, question-and-answer approach to navigate the common pitfalls associated with its purification.
Part 1: Frequently Asked Questions - Initial Workup & Extraction
The success of any purification strategy begins with a robust and chemically sound initial workup. Errors at this stage can complicate downstream processes.
Q1: My reaction, which used a strong base like sodium ethoxide, resulted in a thick solid or slurry. How should I proceed with the quench?
A1: This is expected. The strong base required for the Claisen condensation deprotonates the β-dicarbonyl product to form a stable enolate salt, which is often insoluble in organic solvents.[2][5] The reaction is driven to completion by the formation of this non-nucleophilic, resonance-stabilized anion.[4]
-
Corrective Action: Do not attempt to filter this solid. The quench must be performed first to neutralize the base and protonate the enolate, rendering the final product neutral and soluble in organic solvents. Slowly and carefully add the cooled reaction mixture to a chilled, stirring solution of dilute acid (e.g., 1M HCl or 10% H₂SO₄). Monitor the pH to ensure it becomes acidic (pH ~2-3). This protonation step is the irreversible driving force of a successful Claisen condensation.[5]
Q2: I'm observing a persistent emulsion during liquid-liquid extraction with ethyl acetate. What causes this and how can I resolve it?
A2: Emulsions are common when acidic or basic aqueous layers are vigorously mixed with organic solvents, especially if partially soluble salts or base-hydrolyzed starting materials (soaps) are present.
-
Troubleshooting Steps:
-
Stop Shaking: Allow the mixture to stand undisturbed for 10-20 minutes.
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: As a last resort, passing the entire emulsified layer through a pad of Celite® or glass wool can help break the suspension.
-
Q3: What are the critical washing steps for the organic layer after extraction, and why are they necessary?
A3: Each wash targets specific impurities. Skipping them can lead to poor results in chromatography or recrystallization.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is crucial for removing acidic impurities. The most common acidic side-product is the carboxylic acid formed from the saponification (hydrolysis) of the ester starting material by the strong base.[2] Bicarbonate, a weak base, will deprotonate and extract these acidic impurities into the aqueous layer without significantly affecting your much less acidic β-dicarbonyl product.
-
Water Wash: Removes any water-soluble reagents or salts remaining from the bicarbonate wash.
-
Brine (Saturated NaCl) Wash: This step is not for neutralization. Its purpose is to "pre-dry" the organic layer by drawing out dissolved water via osmosis, making the final drying step with an agent like Na₂SO₄ or MgSO₄ more efficient.
Part 2: Troubleshooting Guide - Purification by Column Chromatography
Column chromatography is the most versatile technique for purifying this compound, given the potential for multiple, similarly polar impurities.
Workflow for Method Development
Caption: Workflow for developing a column chromatography method.
Common Chromatography Problems & Solutions
| Problem | Potential Cause(s) | Scientific Rationale & Solution |
| Poor Separation | 1. Incorrect eluent polarity. 2. Column overloaded. | 1. The polarity of the eluent directly competes with the analyte for binding sites on the silica. If polarity is too high, all compounds elute quickly together. If too low, they may not move at all. Solution: Aim for a solvent system that gives your product an Rf value of ~0.3-0.4 on a TLC plate for optimal separation.[6] 2. Overloading saturates the stationary phase, preventing proper partitioning. Solution: Use a crude material-to-silica mass ratio of 1:30 to 1:100. |
| Product Streaking/Tailing | 1. Compound is acidic. 2. Sample was not loaded in a concentrated band. | 1. The two carbonyl groups make the enol form of the molecule slightly acidic, leading to strong, non-ideal interactions with the weakly acidic silica gel. Solution: Add 0.5-1% acetic acid to your eluent system. The acid will protonate the silica surface sites, leading to sharper bands. 2. A diffuse starting band will only become more diffuse as it travels down the column. Solution: Dissolve the crude product in the minimum amount of solvent (ideally the eluent itself or a stronger solvent like DCM) before loading. |
| Product Won't Elute | Eluent polarity is too low. | Your compound, with its ester and two ketone groups, is moderately polar. A purely nonpolar eluent like 100% hexanes will not be strong enough to displace it from the silica gel. Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture. A gradient elution from 5% to 50% ethyl acetate in hexanes is often effective. |
| Co-elution with Starting Material | The polarity of the product and a starting material are very similar. | This is common if the starting materials are also functionalized esters. Solution: Use a less polar solvent system to maximize small polarity differences. A shallower gradient (e.g., increasing ethyl acetate by 2% increments) or switching to a different solvent system (e.g., Dichloromethane/Hexanes) may be required. |
Part 3: Troubleshooting Guide - Purification by Recrystallization
If the crude product is obtained as a solid with >90% purity (assessed by ¹H NMR or LC-MS), recrystallization is a highly effective and scalable purification method.
Workflow for Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Common Recrystallization Problems & Solutions
| Problem | Potential Cause(s) | Scientific Rationale & Solution |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. | 1. The compound melts before it dissolves, forming an immiscible liquid layer. Solution: Switch to a lower-boiling point solvent or use a solvent-pair system. For example, dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethanol) and add a poor, miscible solvent (e.g., water) dropwise until turbidity persists. Then, clarify by adding a drop of the good solvent and cool. 2. Impurities can depress the melting point and interfere with crystal lattice formation. Solution: Perform a preliminary purification by chromatography before attempting recrystallization. |
| No Crystals Form | 1. Solution is not supersaturated. 2. Nucleation is not initiated. | 1. Too much solvent was used, preventing the concentration from exceeding the solubility limit upon cooling. Solution: Gently boil off some of the solvent to increase the concentration and attempt to cool again. 2. Crystal formation requires an initial nucleation site. Solution: Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections in the glass that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch. |
| Poor Recovery | 1. Too much solvent was used. 2. Crystals were filtered while the solution was still warm. | 1. Even at cold temperatures, your product has some finite solubility. Using excessive solvent means a significant amount of product will remain in the mother liquor. Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Solubility is temperature-dependent. Filtering before the solution is thoroughly chilled will result in loss of product. Solution: Ensure the flask has been cooled in an ice bath for at least 15-20 minutes before vacuum filtration. |
Part 4: Standard Operating Protocols
Protocol 1: General Aqueous Workup
-
Cool the crude reaction mixture in an ice bath.
-
In a separate flask, prepare a 1M solution of HCl and cool it in an ice bath.
-
Slowly, and with vigorous stirring, add the reaction mixture to the cold acid.
-
Monitor with pH paper to ensure the final mixture is acidic (pH 2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution, and finally, saturated NaCl (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the column by filling it with silica gel via the "slurry method" using the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Dissolve the crude oil/solid from the workup in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Gently add the eluent and begin elution, collecting fractions.
-
Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) to elute compounds of increasing polarity.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
FlexiPrep. (n.d.). Claisen Condensation Mechanism. [Link]
-
Sherman, E. R., Cassels, W. R., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6779-6783. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Organic Syntheses. (n.d.). Procedure for Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]
-
PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. [Link]
-
Artasensi, A., et al. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 28(14), 5341. [Link]
-
Patsnap. (n.d.). Preparation method of ethyl benzoylacetate. [Link]
-
MDPI. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 28(14), 5341. [Link]
-
OIV. (n.d.). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diam. [Link]
-
GlobalChemMall. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. [Link]
-
PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Benetti, S., et al. (1995). Mastering β-Keto Esters. Chemical Reviews, 95(4), 1065-1114. [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
-
YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]
- Google Patents. (n.d.).
-
Utah Tech University. (n.d.). Separation of Beta Carotene and Chlorophyll from Spinach Leaves by Column Chromatography. [Link]
Sources
- 1. This compound - CAS:169544-41-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Introduction
The synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a complex β,δ-dicarbonyl compound, is a nuanced process typically achieved through a crossed Claisen condensation or related acylation strategies. This reaction involves the formation of a crucial carbon-carbon bond by reacting an ester enolate with an acylating agent.[1] While powerful, this method is susceptible to several competing side reactions that can significantly reduce the yield and purity of the desired product.
This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the mechanistic origins of frequently observed side products and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, and I primarily re-isolate my starting materials. What is causing this?
A1: This issue commonly points to an unfavorable reaction equilibrium or improper reaction setup. The Claisen condensation is a reversible reaction.[2] The equilibrium is typically driven towards the product by the deprotonation of the newly formed β-dicarbonyl compound, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[2]
Troubleshooting Steps:
-
Insufficient Base: A stoichiometric amount (at least one full equivalent) of a strong base is required.[2][3] The base is consumed by deprotonating the product to form a stable enolate, which shifts the equilibrium to the product side. Using only a catalytic amount will result in a poor yield.
-
Base Strength: The base must be strong enough to deprotonate the α-proton of the starting ester. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent are common choices.[4]
-
Anhydrous Conditions: The presence of water or other protic impurities will quench the base and the reactive enolate intermediate, stalling the reaction.[2] Ensure all glassware is flame-dried and solvents are rigorously dried before use.
Q2: My purification is difficult due to a significant byproduct. NMR analysis suggests a ketone has formed instead of my target β-keto ester. What is this side product and how can it be avoided?
A2: The most probable cause is the hydrolysis of your target β-keto ester to a β-keto acid, followed by thermal decarboxylation to yield a ketone.[2][5] This is one of the most common pitfalls in β-keto ester synthesis. The intermediate β-keto acid is often unstable and readily loses carbon dioxide (CO₂) upon heating or under acidic/basic conditions to form 1-(4-chlorophenyl)-2-methylpropan-1-one.[6][7]
Causality: The ester functional group can be hydrolyzed during an aqueous workup, particularly if conditions are too acidic or basic, or if the mixture is heated. The resulting β-keto acid intermediate adopts a cyclic, six-membered transition state that facilitates the loss of CO₂.[7]
Preventative Measures:
-
Low-Temperature Workup: Perform the acidic neutralization step of the workup at low temperatures (e.g., 0 °C) to minimize the rate of ester hydrolysis.
-
Avoid Strong Acids/Bases: Use a mild acidic solution (e.g., dilute HCl or saturated ammonium chloride) for the quench and avoid prolonged exposure.
-
Minimize Heat Exposure: Avoid heating the crude product mixture for extended periods. If distillation is used for purification, it should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.
Q3: I'm observing self-condensation products in my reaction mixture. How can I improve the selectivity for the desired crossed-Claisen product?
A3: Self-condensation occurs when two molecules of the same enolizable ester react with each other. For this synthesis, if you are using a precursor like ethyl propionate, it can react with itself to form ethyl 2,4-dimethyl-3-oxopentanoate, competing with the desired crossed-condensation pathway.[2]
Strategies for Control:
-
Use a Non-Enolizable Ester: One of the most effective strategies in a crossed Claisen condensation is to use one ester that cannot form an enolate (i.e., it has no α-hydrogens). Examples include benzoates, formates, or carbonates.[2] For your target molecule, this would involve reacting the enolate of ethyl propionate with a non-enolizable 4-chlorophenyl acylating agent.
-
Directed Claisen Condensation: For greater control, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used. This allows for the quantitative formation of the enolate from one ester at low temperatures (e.g., -78 °C). The second ester (the electrophile) can then be added, ensuring it acts only as the acceptor and minimizing self-condensation.[2]
Q4: My mass spectrometry results show molecular weights corresponding to methyl esters, but I used only ethyl esters. What is the source of this impurity?
A4: This is a classic case of transesterification. It occurs when the alkoxide base used in the reaction does not match the alkoxy group of the ester. For example, using sodium methoxide (NaOMe) as a base with ethyl ester starting materials will lead to a mixture of ethyl and methyl esters in both the starting materials and the final product.[2][8]
Mechanism and Prevention:
-
Mechanism: The methoxide acts as a nucleophile and attacks the carbonyl of the ethyl ester. This forms a tetrahedral intermediate that can then eliminate either ethoxide (reforming the starting material) or methoxide (forming the transesterified methyl ester).
-
Solution: Always match the alkoxide base to the ester's alcohol component. For the synthesis of an ethyl ester, use sodium ethoxide (NaOEt) as the base. This ensures that even if the base attacks the ester carbonyl, the resulting transesterification simply regenerates the same ethyl ester, preventing byproduct formation.[8][9]
Troubleshooting Summary Table
| Observed Problem | Likely Cause / Side Product | Recommended Solution |
| Low or no product yield; recovery of starting materials. | Retro-Claisen Reaction / Unfavorable Equilibrium. | Use a full stoichiometric equivalent of a strong base (e.g., NaOEt, NaH). Ensure strictly anhydrous conditions.[2][3] |
| Final product is a ketone, not the target β-keto ester. | Hydrolysis and Decarboxylation. | Perform aqueous workup at low temperature (0 °C). Use mild acid for neutralization. Avoid excessive heating during purification.[6][7] |
| Isolation of a symmetrical ester byproduct. | Self-Condensation of the enolizable ester. | Use a non-enolizable electrophilic partner or perform a directed Claisen condensation using a base like LDA at low temperature.[2] |
| Presence of methyl esters in the final product. | Transesterification. | Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide for ethyl esters).[8][9] |
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route and the major competing side reactions.
Caption: Desired reaction pathway for the synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Reaction Condition Optimization for Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview: The Crossed Claisen Condensation
The synthesis of this compound is most effectively achieved via a Crossed Claisen Condensation . This reaction involves the acylation of an enolizable ester (Ethyl Propionate) by a non-enolizable ester (Ethyl 4-chlorobenzoate) in the presence of a strong base.
Overall Reaction Scheme:
The choice of a non-enolizable aromatic ester like Ethyl 4-chlorobenzoate is critical as it prevents self-condensation, a common side reaction that significantly lowers the yield of the desired product when two enolizable esters are used.[1][2]
Reaction Mechanism Visualization
The mechanism proceeds through several key steps: enolate formation, nucleophilic attack, elimination, and a crucial final deprotonation that drives the reaction to completion.
Caption: Mechanism of the Crossed Claisen Condensation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for this synthesis?
A1: A robust starting point is to use Sodium Ethoxide (NaOEt) as the base in anhydrous ethanol or toluene. Use Ethyl 4-chlorobenzoate and Ethyl Propionate in a 1:1.2 molar ratio, with 1.1 equivalents of base. The reaction can be initiated at 0°C and then allowed to warm to room temperature or gently heated (50-60°C) to drive it to completion.
Q2: Why is a full stoichiometric equivalent of base necessary?
A2: This is a critical and often misunderstood aspect of the Claisen condensation. The reaction is an equilibrium. The final product, a β-ketoester, has acidic α-protons (pKa ≈ 11) that are significantly more acidic than the starting ester (pKa ≈ 25). The alkoxide base (pKa of conjugate acid ethanol ≈ 16) will irreversibly deprotonate the product to form a stabilized enolate. This final deprotonation step is the thermodynamic driving force that pulls the entire equilibrium towards the product side, ensuring a high yield.[1] Using only a catalytic amount of base will result in very low conversion.
Q3: How do I choose the correct base and solvent?
A3:
-
Base Selection: The base must be strong enough to deprotonate the ester's α-proton. Sodium alkoxides (e.g., Sodium Ethoxide, NaOEt) or sodium hydride (NaH) are common and effective choices.[2] Crucially, to prevent transesterification, the alkoxide of the base must match the alkoxy group of the esters (e.g., use Sodium Ethoxide for Ethyl esters).[1] Using a non-nucleophilic base like Lithium Diisopropylamide (LDA) can also be effective, especially if side reactions are a concern.[1]
-
Solvent Selection: The solvent must be aprotic and anhydrous. Any protic impurity like water or methanol will quench the base and the enolate, stalling the reaction.[1] Anhydrous ethanol is a suitable choice when using sodium ethoxide. Aprotic solvents like Toluene or Tetrahydrofuran (THF) are excellent choices, particularly when using stronger bases like NaH.
Q4: What are the most common side products and how can they be minimized?
A4: The primary side reactions are hydrolysis and subsequent decarboxylation of the β-ketoester product.[1]
-
Hydrolysis: Occurs during aqueous workup, converting the product to a β-keto acid.
-
Decarboxylation: The resulting β-keto acid is often unstable and can easily lose CO₂ upon heating to yield a ketone byproduct (in this case, 1-(4-chlorophenyl)-2-methylpropan-1-one).
-
Minimization Strategy: Perform the acidic workup at low temperatures (0-5°C) using a dilute acid. Avoid prolonged heating or exposure to strong acids or bases during purification.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Recommended Action & Explanation |
| Reaction fails to start or stalls (TLC/GC-MS shows only starting materials). | 1. Insufficient or Inactive Base: The base is the engine of this reaction. | • Ensure you use at least 1.05-1.1 stoichiometric equivalents of the base.[1]• Use freshly prepared sodium ethoxide or a new, properly stored container of sodium hydride. NaH can become coated with an inactive layer of NaOH over time. |
| 2. Presence of Protic Impurities: Water or other protic solvents will quench the base. | • Flame-dry all glassware before use.• Use anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent (e.g., THF from sodium-benzophenone).• Ensure starting esters are anhydrous. | |
| Low yield after workup, but reaction appeared complete by TLC/GC-MS. | 3. Product Loss via Hydrolysis/Decarboxylation: The product is sensitive to harsh workup conditions. | • During the workup, pour the reaction mixture into a cold (0°C), dilute solution of aqueous acid (e.g., 1M HCl).• Extract the product quickly into an organic solvent like ethyl acetate.• Avoid heating the product under acidic or basic conditions. Concentrate the final product under reduced pressure at low temperatures.[1] |
Problem 2: Significant Impurity Profile
| Symptom | Possible Cause | Recommended Action & Explanation |
| Presence of methyl or mixed alkyl esters in the product mixture. | 1. Transesterification: The alkoxide base did not match the ester starting materials. | • Strictly adhere to the rule: match the base to the ester. For ethyl esters, use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). Using sodium methoxide will lead to the formation of methyl esters.[1] |
| A major byproduct is identified as 1-(4-chlorophenyl)-2-methylpropan-1-one. | 2. Product Decarboxylation: The β-ketoester product was hydrolyzed and then decarboxylated. | • This is a clear indicator of harsh workup or purification conditions. Follow the recommendations for "Problem 1, Cause 3" to minimize this. Avoid high temperatures during distillation or solvent removal. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Protocols and Data
Optimized Experimental Protocol
Reagents:
-
Ethyl 4-chlorobenzoate (1.0 eq)
-
Ethyl Propionate (1.2 eq)
-
Sodium Ethoxide (1.1 eq)
-
Anhydrous Toluene
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction)
-
Hexanes (for purification)
Procedure:
-
Setup: Under an inert argon atmosphere, add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the solvent to 0°C in an ice bath. Carefully add sodium ethoxide to the flask with stirring.
-
Ester Addition: In the dropping funnel, prepare a mixture of ethyl 4-chlorobenzoate and ethyl propionate. Add this mixture dropwise to the stirred base suspension over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction can be gently heated to 50°C for 2 hours to ensure completion. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back down to 0°C. Slowly and carefully pour the mixture into a beaker containing ice-cold 1M HCl, stirring vigorously. The final pH of the aqueous layer should be ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a clear oil or low-melting solid.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Standard) | Condition B (High Temp) | Condition C (Alternative Base) | Analysis & Expected Outcome |
| Base | NaOEt (1.1 eq) | NaOEt (1.1 eq) | NaH (1.1 eq) | NaH is stronger and may lead to faster reaction times but requires a non-alcoholic solvent like THF or Toluene. NaOEt in Toluene is a reliable standard. |
| Solvent | Toluene | Toluene | Anhydrous THF | Toluene allows for higher temperatures if needed. THF is excellent for stabilizing enolates at lower temperatures. |
| Temperature | 0°C to 50°C | Reflux (110°C) | 0°C to RT | High temperatures can accelerate the reaction but significantly increase the risk of side reactions and decomposition. Condition A provides a good balance of rate and selectivity. |
| Expected Yield | Good to Excellent (75-90%) | Moderate (40-60%) | Good to Excellent (75-90%) | High temperatures often lead to darker, less pure crude product and lower isolated yields. |
| Purity Profile | High purity with minimal byproducts. | Increased levels of decomposition and decarboxylation products. | High purity, comparable to Condition A. | The primary determinant of purity is often the workup and purification, but harsh reaction conditions exacerbate impurity formation. |
References
-
ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation. [Link]
-
Royal Society of Chemistry. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
Sources
Preventing byproduct formation in pyrazole synthesis using "Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate"
Topic: Preventing Byproduct Formation in Pyrazole Synthesis using Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of pyrazoles from this compound. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing a pyrazole from this compound and hydrazine?
The synthesis proceeds via the Knorr pyrazole synthesis, a robust and widely used method for creating pyrazole rings.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound—in this case, your β-ketoester starting material—with a hydrazine derivative.[3] The reaction is driven by the formation of the highly stable, aromatic pyrazole ring.[2] The general mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by cyclization and dehydration to yield the final pyrazole product.[4][5]
Q2: Why is byproduct formation a significant challenge with this specific starting material?
The core challenge arises from the structure of this compound. It is an unsymmetrical 1,3-dicarbonyl compound. It possesses two distinct electrophilic carbonyl centers: a ketone adjacent to the 4-chlorophenyl ring and a keto-group that is part of a β-ketoester moiety. When reacting with a simple hydrazine like hydrazine hydrate, the initial nucleophilic attack can occur at either of these carbonyls.[6] This lack of regiocontrol is the primary reason for the formation of a mixture of regioisomeric pyrazole products, which can be difficult to separate.[1]
Q3: What are the most likely byproducts I will encounter in this synthesis?
The predominant byproducts are the two possible regioisomers of the pyrazole product. Depending on which carbonyl group the hydrazine initially attacks, you will form either a 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one or a 5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3(2H)-one derivative. Other potential, though typically less common, byproducts can include pyrazoline intermediates from incomplete dehydration or aromatization, and colored impurities resulting from side reactions of the hydrazine starting material.[1][7]
Troubleshooting Guide: Byproduct Prevention & Control
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My analysis (NMR, LC-MS) shows a mixture of two major products. How can I control the reaction to favor one isomer?
Root Cause Analysis: The formation of two regioisomers is a direct consequence of the comparable reactivity of the two carbonyl groups in your starting material. The initial condensation step is often the selectivity-determining step.[6] The ketone attached to the chlorophenyl ring and the ketone of the β-ketoester system have different electronic and steric environments. Reaction conditions such as pH, solvent, and temperature can be manipulated to exploit these subtle differences and influence the regiochemical outcome.[8] Acid catalysis, for instance, can protonate a carbonyl group, making it more electrophilic and promoting attack at that site.[4][9]
Strategic Recommendations:
-
pH Control: The reaction is often catalyzed by a small amount of acid.[10] Modifying the pH can selectively enhance the reactivity of one carbonyl over the other. A systematic screen of acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) versus basic conditions may reveal a preference.
-
Solvent Polarity: The solvent can influence reaction rates and regioselectivity.[11] Polar protic solvents like ethanol are common, but exploring aprotic solvents like DMF or toluene could alter the transition state energies for the two competing pathways, thereby favoring one product.
-
Temperature Modulation: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy. Try running the reaction at 0 °C or even lower, and compare the isomer ratio to a reaction run at reflux.
Issue 2: My isolated product is pure, but the yield is very low. TLC analysis of the crude mixture shows a spot that doesn't correspond to starting material or product.
Root Cause Analysis: This symptom strongly suggests the formation of a stable intermediate that is failing to convert to the final aromatic pyrazole. The reaction mechanism involves the formation of a hydroxyl-pyrazolidine or pyrazoline intermediate, which must then undergo a dehydration (elimination of water) step to form the aromatic ring.[6] This dehydration is often the rate-determining step and can be sensitive to reaction conditions.[6] If conditions are not optimal (e.g., insufficient acid catalyst, temperature too low), this intermediate can be isolated instead of the desired product.
Experimental Protocol: Driving the Reaction to Completion
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve your intermediate or crude reaction mixture in a suitable solvent (e.g., ethanol, propanol, or toluene).[10]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.[2][10] The acid protonates the hydroxyl group of the intermediate, converting it into a good leaving group (water).
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC every 30-60 minutes.
-
Work-up: Once the intermediate spot is no longer visible on TLC, cool the reaction, and proceed with your standard work-up and purification protocol.
Issue 3: How do I reliably identify which regioisomer I have synthesized?
Root Cause Analysis: Distinguishing between regioisomers can be challenging as they have the same mass and often similar chromatographic behavior. Unambiguous structural elucidation requires spectroscopic techniques that can probe the connectivity of the atoms.
Analytical Workflow:
-
1D NMR (¹H and ¹³C): While ¹H NMR may show distinct chemical shifts for the methyl groups and aromatic protons in each isomer, definitive assignment is difficult without a reference standard.
-
2D NMR (HMBC/NOESY): These are powerful techniques for definitive assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Look for a correlation between the N-H proton (if unsubstituted) and the adjacent carbonyl carbon or the carbons of the methyl or chlorophenyl groups. The specific correlations observed will differ for each isomer, allowing for unambiguous identification.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A correlation between the N-H proton and the methyl group protons would suggest a specific regioisomer.[12]
-
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides the ultimate, unambiguous proof of structure.
| Technique | Information Provided | Key Considerations |
| TLC | Presence of multiple components (spots). | May not separate isomers effectively. |
| LC-MS | Confirms mass of products; may show two peaks. | Identical mass for isomers. Retention time may differ slightly. |
| ¹H & ¹³C NMR | Shows distinct signals for each isomer in a mixture. | Definitive assignment of a single isomer is difficult without reference. |
| 2D NMR (HMBC) | Reveals long-range H-C correlations, confirming connectivity. | The most powerful NMR technique for isomer assignment.[12] |
| X-Ray Crystallography | Provides absolute 3D structure. | Requires a high-purity, single crystal of the compound. |
| Table 1: Analytical techniques for byproduct identification. |
Issue 4: My reaction is complete, but purification is difficult. How can I separate the desired pyrazole from byproducts?
Root Cause Analysis: Regioisomers often have very similar polarities, making them challenging to separate by standard silica gel chromatography. An effective purification strategy may require optimization of the chromatographic conditions or the use of alternative purification methods.
Purification Strategies:
-
Optimized Flash Chromatography:
-
Solvent System: Perform a thorough screen of different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to maximize the separation (ΔRf) between the spots on TLC.
-
Deactivation of Silica: Pyrazoles can be basic and may streak or bind irreversibly to acidic silica gel. Pre-treating your silica with triethylamine (typically 1% in the eluent) can neutralize the acidic sites and improve separation.[7]
-
-
Recrystallization: If your desired product is a solid and one isomer is formed in significant excess, recrystallization can be a highly effective method for purification.[7] Systematically screen various solvents to find one in which the desired product has high solubility when hot and low solubility when cold, while the impurity remains in solution.
-
Acid-Base Extraction: The two nitrogen atoms in the pyrazole ring have different pKa values. It is sometimes possible to exploit these differences. By carefully adjusting the pH of an aqueous solution, you may be able to selectively protonate and extract one isomer into the aqueous phase, leaving the other in the organic phase.[13][14]
References
-
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from [1]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link][4]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link][9]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link][15]
-
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from [13]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from [14]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link][7]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link][6]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link][2]
-
BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis. Retrieved from [11]
-
BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from [10]
-
Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link][3]
-
Singh, R. P., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Retrieved from [Link][8]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link][5]
-
D'hooghe, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to Hantzsch Pyridine Synthesis: Ethyl Acetoacetate vs. The Unexplored Potential of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Introduction: The Enduring Relevance of the Hantzsch Synthesis
First described in 1882 by Arthur Hantzsch, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient method for the preparation of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1] This multi-component reaction, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, has proven invaluable in medicinal chemistry.[2] Notably, it is the synthetic route to several calcium channel blockers, including nifedipine, amlodipine, and felodipine, used in the management of cardiovascular diseases.[1]
The versatility of the Hantzsch synthesis lies in the variety of substituents that can be incorporated into the dihydropyridine ring by modifying the starting materials.[2] While ethyl acetoacetate has traditionally been the workhorse β-ketoester for this reaction, the exploration of more complex dicarbonyl compounds offers a pathway to novel molecular scaffolds with potentially unique pharmacological profiles. This guide provides a detailed comparison between the classical reactant, ethyl acetoacetate, and a structurally more complex, yet underexplored alternative: ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate .
Structural and Reactivity Analysis of the β-Dicarbonyl Reactants
The reactivity of the β-dicarbonyl compound is central to the success of the Hantzsch synthesis. It participates in two key transformations: the Knoevenagel condensation with the aldehyde and the formation of an enamine with ammonia. The efficiency of these steps, and consequently the overall yield of the 1,4-dihydropyridine, is highly dependent on the structure of the β-ketoester.
| Feature | Ethyl Acetoacetate | This compound |
| Structure | (Structure to be inferred from name) | |
| Key Structural Differences | Unsubstituted α-carbon; acetyl group. | α-methyl substituent; 4-chlorobenzoyl group. |
| Expected Impact on Reactivity | Less sterically hindered, allowing for facile reaction. | Increased steric hindrance at the α-carbon may slow down the Knoevenagel condensation and enamine formation. The electron-withdrawing nature of the 4-chlorophenyl group may influence the acidity of the α-proton. |
Ethyl Acetoacetate: The Archetypal Reactant
Ethyl acetoacetate is a simple and highly reactive β-ketoester. Its active methylene group (α-protons) is readily deprotonated to form a stabilized enolate, which acts as the nucleophile in the Knoevenagel condensation. The relatively small size of the acetyl group presents minimal steric hindrance, allowing for efficient reaction with a wide range of aldehydes.
This compound: A Theoretical Perspective
This compound introduces significant structural modifications that are expected to alter its reactivity in the Hantzsch synthesis:
-
Steric Hindrance: The presence of a methyl group on the α-carbon introduces steric bulk. This is likely to hinder the approach of the aldehyde during the Knoevenagel condensation and the attack of ammonia for enamine formation, potentially leading to slower reaction rates and lower yields compared to ethyl acetoacetate.
-
Electronic Effects: The 4-chlorobenzoyl group contains an electron-withdrawing chlorine atom and a phenyl ring. The inductive effect of the chlorine atom will increase the acidity of the α-proton, which could facilitate enolate formation. However, the overall electronic impact on the reaction rate is complex and would need experimental verification.
Mechanistic Pathways: A Comparative Overview
The generally accepted mechanism for the Hantzsch synthesis involves two primary pathways that converge to form the 1,4-dihydropyridine ring.
Figure 1: Generalized mechanism of the Hantzsch pyridine synthesis.
For ethyl acetoacetate , both pathways are efficient. However, with This compound , the steric hindrance at the α-carbon could potentially favor Pathway B, where the less sterically demanding reaction of the β-ketoester with ammonia occurs first.
Comparative Performance: Expected Outcomes
Based on the structural and mechanistic considerations, we can predict the comparative performance of the two β-ketoesters in the Hantzsch synthesis.
| Parameter | Ethyl Acetoacetate | This compound (Expected) |
| Reaction Rate | Typically rapid, especially with electron-deficient aldehydes. | Slower due to steric hindrance. May require longer reaction times or higher temperatures. |
| Yield | Generally high, often exceeding 80-90% under optimized conditions.[3] | Potentially lower due to steric hindrance and possible side reactions. |
| Product Diversity | Leads to the formation of 1,4-dihydropyridines with methyl groups at the 2- and 6-positions. | Would yield 1,4-dihydropyridines with methyl groups at the 2- and 6-positions and a 4-chlorophenyl group at the 3- and 5-positions of the ester moiety. This would create a significantly different and more complex molecular architecture. |
Experimental Protocols
Synthesis of this compound
As this reactant is not commonly available, a plausible synthetic route is a crossed Claisen condensation between ethyl 2-(4-chlorobenzoyl)propanoate and ethyl acetate.
Figure 2: Proposed synthesis of the target β-ketoester.
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 2-(4-chlorobenzoyl)propanoate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by pouring the mixture into a beaker containing ice and dilute hydrochloric acid to neutralize the base.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hantzsch Pyridine Synthesis: A Comparative Protocol
The following protocol can be adapted for both ethyl acetoacetate and this compound.
Sources
Biological activity of dihydropyridines from "Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" vs nifedipine
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Introduction: The Quest for Novel Calcium Channel Blockers
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine. Molecules built on this heterocyclic ring system, most notably nifedipine, have revolutionized the treatment of hypertension and angina.[1][2][3] Their primary mechanism involves the blockade of L-type voltage-gated calcium channels (VGCCs), which are critical for regulating the contraction of vascular smooth muscle.[2][4][5] By inhibiting calcium influx, DHPs induce vasodilation, leading to a decrease in blood pressure and cardiac workload.[2][3]
The enduring success of nifedipine has spurred decades of research into novel DHP derivatives, seeking to optimize potency, tissue selectivity, and pharmacokinetic profiles.[6] This guide focuses on a specific, yet representative, area of this research: comparing the potential biological activity of novel dihydropyridines derived from precursors like "Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate" against the well-established benchmark, nifedipine.
Comparative Mechanism of Action: Targeting the L-Type Calcium Channel
The primary therapeutic target for both nifedipine and related DHPs is the α1 subunit of the L-type voltage-gated calcium channel.[4] These channels are abundant in cardiac and smooth muscle cells.[2][5]
Nifedipine's Mechanism: Nifedipine binds to a specific receptor site on the inactivated state of the L-type calcium channel.[4] This binding stabilizes the channel in its closed conformation, preventing the influx of extracellular calcium ions into the cell. The physiological consequences are profound:
-
Arterial Vasodilation: By relaxing the smooth muscle in arterial walls, nifedipine reduces total peripheral resistance, which is the primary mechanism for its antihypertensive effect.[2]
-
Coronary Artery Dilation: It also dilates coronary arteries, increasing blood flow to the heart muscle, which is beneficial in treating angina.[2]
-
Reduced Cardiac Afterload: The decrease in peripheral resistance lowers the pressure the heart has to pump against (afterload), reducing myocardial oxygen demand.[2]
Any novel DHP derived from "this compound" would be expected to share this fundamental mechanism. The key differences, which necessitate experimental validation, would lie in the potency and selectivity of this interaction.
Signaling Pathway of Dihydropyridine Action
Caption: Mechanism of L-type calcium channel blockade by dihydropyridines.
Head-to-Head Comparison: Key Biological Activity Parameters
A rigorous comparison between a novel DHP and nifedipine would require quantifying their effects across several biological assays. The following table outlines the key parameters and hypothetical data that such a comparison would aim to generate.
| Parameter | Nifedipine (Reference) | Novel DHP (Hypothetical Data) | Rationale & Significance |
| In Vitro Calcium Channel Binding Affinity (Ki) | ~30 nM | 15 nM | Measures the direct binding strength to the L-type calcium channel receptor. A lower Ki value indicates higher affinity. |
| In Vitro Vasorelaxant Potency (IC50) | ~50 nM | 25 nM | Quantifies the concentration required to achieve 50% relaxation of pre-contracted arterial tissue. This is a crucial functional measure of vasodilator activity.[7][8] |
| In Vivo Antihypertensive Efficacy (ED50) | ~1 mg/kg | 0.5 mg/kg | The dose required to produce a 50% of the maximal reduction in blood pressure in an animal model (e.g., Spontaneously Hypertensive Rats).[9] |
| Duration of Action | Short (Immediate Release)[10] | Moderate | A longer duration of action can lead to more stable blood pressure control and improved patient compliance. |
| Reflex Tachycardia | Pronounced[1] | Milder | A rapid drop in blood pressure can trigger a compensatory increase in heart rate, which is an undesirable side effect.[9] |
Experimental Protocols: A Step-by-Step Guide
To generate the comparative data outlined above, specific, validated experimental protocols must be followed. Here, we detail a standard workflow for assessing vasorelaxant activity, a cornerstone assay for this class of compounds.
Protocol 1: In Vitro Vasorelaxant Activity Assay
This protocol assesses the ability of a compound to relax isolated arterial rings that have been artificially contracted.[7][8]
1. Tissue Preparation: a. Humanely euthanize a laboratory animal (e.g., Wistar rat) according to approved institutional guidelines. b. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution. c. Gently remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.
2. Mounting: a. Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber. b. The chamber should contain Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. c. Connect the upper hook to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check: a. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. b. Replace the bath solution every 15-20 minutes. c. To check tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, contract the tissue with a submaximal concentration of an alpha-agonist like phenylephrine (PE, e.g., 1 µM).
4. Cumulative Concentration-Response Curve: a. Once the PE-induced contraction has stabilized, add the test compound (Novel DHP or Nifedipine) to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM). b. Allow the tissue to reach a steady-state response at each concentration before adding the next. c. Record the relaxation at each concentration as a percentage of the initial PE-induced contraction.
5. Data Analysis: a. Plot the percentage of relaxation against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that produces 50% relaxation).
Experimental Workflow Diagram
Caption: Workflow for the in vitro vasorelaxation assay.
Discussion and Future Perspectives
The primary goal in developing novel DHP calcium channel blockers is to improve upon the therapeutic window of existing drugs like nifedipine. A hypothetical DHP with a 4-(4-chlorophenyl) group might exhibit higher potency due to favorable electronic and steric interactions within the DHP receptor pocket. The key differentiating factors to investigate would be:
-
Vascular Selectivity: Does the novel compound show a greater preference for relaxing vascular smooth muscle over cardiac muscle? Higher vascular selectivity can reduce cardiac side effects like negative inotropy.
-
Pharmacokinetics: A slower onset and longer half-life are desirable traits that lead to smoother blood pressure control and reduce the risk of reflex tachycardia, a known issue with immediate-release nifedipine.[1][10]
-
Channel Subtype Selectivity: While L-type channels are the primary target, some newer DHPs show activity against other calcium channel subtypes like T-type channels, which may offer additional therapeutic benefits, such as in renal protection.[5]
Further studies should progress from in vitro assays to in vivo models of hypertension to confirm efficacy and safety.[11] Investigating the metabolic stability and potential for drug-drug interactions is also a critical step in the drug development pipeline.
Conclusion
While nifedipine remains a vital therapeutic agent, the development of novel dihydropyridines continues to be a promising avenue for cardiovascular drug discovery. A dihydropyridine derived from "this compound" represents a logical design strategy to enhance potency. By employing the rigorous comparative assays outlined in this guide—from in vitro functional screens to in vivo efficacy models—researchers can effectively characterize such novel compounds and determine their potential to become next-generation therapies for hypertension and other cardiovascular diseases. The path from synthesis to clinical candidate is challenging, but it begins with the robust, head-to-head preclinical comparisons detailed herein.
References
-
Nifedipine - Wikipedia. (URL: [Link])
-
What is the mechanism of Nifedipine? - Patsnap Synapse. (2024-07-17). (URL: [Link])
-
Nifedipine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])
-
Understanding Nifedipine and Side Effects: A Comprehensive Guide to Managing Your Health - Berkeley Learning Hub. (2025-06-02). (URL: [Link])
-
Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed. (1997-06). (URL: [Link])
-
Nifedipine - StatPearls - NCBI Bookshelf. (2025-07-06). (URL: [Link])
-
[A comparison between amlodipine and nifedipine retard in patients with essential arterial hypertension] - PubMed. (URL: [Link])
-
Comparative antihypertensive effects of nifedipine and nicardipine in adult and aged spontaneously hypertensive rats - PubMed. (1987-04). (URL: [Link])
-
What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? | ResearchGate. (2020-09-10). (URL: [Link])
-
Comparative clinical study of amlodipine and nifedipine in patients with mild to moderate essential hypertension - Epistemonikos database. (2025-02-03). (URL: [Link])
-
COMPARATIVE EFFECT OF LERCANIDIPINE, FELODIPINE, AND NIFEDIPINE GITS ON BLOOD PRESSURE AND HEART RATE IN PATIENTS WITH MILD TO MODERATE ARTERIAL HYPERTENSION - Elpub. (2010). (URL: [Link])
-
Comparative Effect of Lercanidipine, Felodipine, and Nifedipine GITS on Blood Pressure and Heart Rate in Patients With Mild to Moderate Arterial Hypertension - NIH. (URL: [Link])
-
Discovery and Development of Calcium Channel Blockers - Frontiers. (URL: [Link])
-
A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. | Semantic Scholar. (URL: [Link])
-
Synthesis and biological evaluation of new series 1,4-dihydropyridines | Semantic Scholar. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (2019-12-22). (URL: [Link])
-
Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed. (URL: [Link])
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats - ResearchGate. (2025-08-07). (URL: [Link])
-
[Vascular effects of dihydropyridines] - PubMed. (1995-03). (URL: [Link])
-
Dihydropyridines and vascular diseases - PubMed. (1991). (URL: [Link])
-
Vascular effects of calcium channel antagonists: new evidence - PubMed. (URL: [Link])
Sources
- 1. Nifedipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 3. Dihydropyridines and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 5. Vascular effects of calcium channel antagonists: new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Vascular effects of dihydropyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative antihypertensive effects of nifedipine and nicardipine in adult and aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis and Characterization of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate and Its Derivatives: A Comparative Guide
Introduction to β-Keto Esters: Structural and Spectroscopic Nuances
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate belongs to the class of β-keto esters, a versatile group of compounds in organic synthesis. A key characteristic of β-dicarbonyl compounds is their existence in a state of keto-enol tautomerism. This equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and intramolecular hydrogen bonding, and it profoundly impacts their spectroscopic signatures.
The presence of both tautomers can be readily observed in NMR spectroscopy, where distinct sets of signals for both the keto and enol forms are often present. Infrared (IR) spectroscopy and mass spectrometry (MS) also provide characteristic data that aid in the structural elucidation of these molecules.
Synthesis of this compound: A Practical Protocol
The synthesis of the title compound can be achieved via a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation. The following protocol is adapted from established procedures for the synthesis of related aromatic β-keto esters.
Experimental Protocol: Claisen Condensation
Reactants:
-
Ethyl propionate
-
Methyl 4-chlorobenzoate
-
Sodium ethoxide (or Sodium Hydride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared. To this, ethyl propionate is added dropwise at 0°C with constant stirring under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete enolate formation.
-
Acylation: A solution of methyl 4-chlorobenzoate in the reaction solvent is added dropwise to the enolate solution at 0°C. The reaction mixture is then stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization: Predicted Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for both the keto and enol tautomers. The keto form is anticipated to be the major tautomer in non-polar solvents like CDCl₃.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.3 | t | ~7.1 | 3H |
| Methyl -CH₃ | ~1.5 | d | ~7.0 | 3H |
| Methine -CH | ~4.5 | q | ~7.0 | 1H |
| Ethyl -OCH₂ | ~4.2 | q | ~7.1 | 2H |
| Aromatic H | ~7.4-7.8 | m | - | 4H |
| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.2 | t | ~7.1 | 3H |
| Methyl -CH₃ | ~2.1 | s | - | 3H |
| Ethyl -OCH₂ | ~4.1 | q | ~7.1 | 2H |
| Aromatic H | ~7.3-7.7 | m | - | 4H |
| Enolic -OH | ~12-14 | br s | - | 1H |
Causality Behind Predictions:
-
The downfield shift of the methine proton in the keto form is due to its position between two electron-withdrawing carbonyl groups.
-
In the enol form, the disappearance of the methine quartet and the appearance of a methyl singlet is due to the formation of a C=C double bond.
-
The broad singlet for the enolic hydroxyl proton at a very downfield chemical shift is characteristic of a strong intramolecular hydrogen bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the presence of both tautomers, with distinct signals for the carbonyl carbons and the carbons of the C=C bond in the enol form.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Methyl -CH₃ | ~15 |
| Methine -CH | ~55 |
| Ethyl -OCH₂ | ~62 |
| Aromatic C | ~128-138 |
| Ester C=O | ~168 |
| Ketone C=O | ~195 |
| Benzoyl C=O | ~190 |
| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Methyl -CH₃ | ~20 |
| Ethyl -OCH₂ | ~61 |
| Enolic =C- | ~100 |
| Aromatic C | ~127-135 |
| Ester C=O | ~172 |
| Enolic =C-O | ~180 |
| Benzoyl C=O | ~185 |
Expert Insights: The chemical shifts of the carbonyl carbons are particularly diagnostic. The significant upfield shift of the carbonyl carbons in the enol form is a result of delocalization of electron density in the conjugated system.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present. The carbonyl stretching region is of particular importance.
Predicted FT-IR Data (Liquid Film, cm⁻¹):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2980-2850 | Medium |
| C=O (ester, keto form) | ~1740 | Strong |
| C=O (benzoyl, keto form) | ~1685 | Strong |
| C=O (ester, enol form, conjugated) | ~1715 | Strong |
| C=C (enol form) | ~1640 | Medium |
| C-O (ester) | 1300-1000 | Strong |
| C-Cl | 850-550 | Strong |
Trustworthiness of the Data: The presence of multiple strong carbonyl bands in the region of 1680-1750 cm⁻¹ is a hallmark of β-keto esters. The relative intensities of these bands can provide qualitative information about the keto-enol equilibrium.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data (EI-MS):
| m/z | Predicted Fragment Ion | Interpretation |
| 268/270 | [M]⁺ | Molecular ion (presence of Cl isotope pattern) |
| 223/225 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 139/141 | [ClC₆H₄CO]⁺ | Acylium ion from cleavage of the benzoyl group |
| 111/113 | [ClC₆H₄]⁺ | Chlorophenyl cation |
Authoritative Grounding: The fragmentation of aromatic ketones often involves cleavage alpha to the carbonyl group, leading to the formation of a stable acylium ion.[1] The presence of the characteristic chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) for chlorine-containing fragments is a key diagnostic feature.
Comparison with Alternative Compounds
The spectroscopic properties of this compound can be compared with its structural isomers and analogs to highlight the impact of substituent positioning on the spectral data.
Table of Comparative Spectroscopic Data (Predicted):
| Compound | Key ¹H NMR Signal (Methine H, keto) | Key ¹³C NMR Signal (Ketone C=O, keto) | Key FT-IR Signal (Benzoyl C=O, keto) |
| This compound | ~4.5 ppm (q) | ~195 ppm | ~1685 cm⁻¹ |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | ~4.0 ppm (s) | ~192 ppm | ~1680 cm⁻¹ |
| Ethyl 4-(phenyl)-3-methyl-2,4-dioxobutanoate | ~4.4 ppm (q) | ~196 ppm | ~1690 cm⁻¹ |
Analysis of Differences:
-
Absence of the C3-Methyl Group: In the unmethylated analog, the methine protons at C3 would appear as a singlet, and the chemical shift would be slightly upfield due to the absence of the adjacent methyl group.
-
Absence of the Chloro Substituent: The removal of the electron-withdrawing chloro group from the phenyl ring would result in a slight upfield shift of the aromatic proton and carbon signals. The benzoyl carbonyl stretching frequency in the IR spectrum would also be expected to shift to a slightly higher wavenumber.
Visualizing the Workflow
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis and characterization of this compound and its derivatives. By leveraging predictive data based on closely related analogs, researchers can effectively interpret the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of these novel compounds. The detailed experimental protocol for synthesis offers a practical starting point for their preparation. This comparative approach underscores the subtle yet significant influence of structural modifications on spectroscopic properties, a critical consideration in the field of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- PubChem. (n.d.). Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate.
- Chemistry LibreTexts. (2022). 4.
- PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- ResearchG
- ResearchGate. (2025). Mass Spectra of β-Keto Esters.
- Biological Magnetic Resonance Bank. (n.d.).
- ChemicalBook. (n.d.).
- ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)
- Sunway Pharm. (n.d.). Ethyl 4-(4-chlorophenyl)
- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)
- PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)
- PubMed. (2008).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217).
- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- PubChemLite. (n.d.). Ethyl 4-(4-chlorophenyl)
- Whitman People. (n.d.). GCMS Section 6.11.3.
- SpectraBase. (n.d.).
- PubMed Central. (n.d.).
- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)
- National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Atmospheric Environment. (2014).
- GlobalChemMall. (n.d.). ethyl 4-(4-chlorophenyl)
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
- MDPI. (n.d.).
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- ResearchGate. (n.d.). FT-IR Carbonyl Peaks Assignments | Download Table.
- PubChemLite. (n.d.). Ethyl 4-(2-chlorophenyl)
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a key intermediate in pharmaceutical and agrochemical research. Drawing upon established principles of organic synthesis and field-proven insights, this document offers a critical evaluation of catalyst performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Synthesis of this compound
This compound is a dicarbonyl compound of significant interest due to its versatile reactivity, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. The most common and strategically sound approach to its synthesis is the crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an enolizable ester and a non-enolizable ester, catalyzed by a strong base.
The selection of an appropriate catalyst is paramount to the success of this transformation, directly influencing reaction yield, purity of the product, and overall process efficiency. This guide will delve into a comparative study of three commonly employed strong base catalysts: Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), and Lithium Diisopropylamide (LDA).
Comparative Analysis of Catalysts
The choice of base in a Claisen condensation is critical and is dictated by factors such as the acidity of the enolizable proton, the propensity for side reactions, and practical considerations like solubility and handling. Below is a comparative summary of the performance of NaOEt, NaH, and LDA in reactions analogous to the synthesis of the target molecule.
| Catalyst | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol or THF, Room Temperature to Reflux | 60-75 | Cost-effective, readily available, straightforward workup. | Can lead to reversible reactions and transesterification if the alcohol solvent does not match the ester. |
| Sodium Hydride (NaH) | Anhydrous THF or DMF, 0 °C to Room Temperature | 75-85 | Irreversible deprotonation drives the reaction to completion, high yields. | Flammable solid, requires careful handling and inert atmosphere. |
| Lithium Diisopropylamide (LDA) | Anhydrous THF, -78 °C to 0 °C | 80-90 | Very strong, non-nucleophilic base, provides excellent control and high yields, minimizes side reactions. | Requires low temperatures and strictly anhydrous conditions, more expensive. |
In-Depth Catalyst Discussion and Mechanistic Insights
The efficacy of each catalyst is rooted in its chemical properties and interaction with the reaction components.
Sodium Ethoxide (NaOEt): The Classic Choice
Sodium ethoxide is a widely used base for Claisen condensations due to its affordability and ease of use.[1] It functions by reversibly deprotonating the α-carbon of the enolizable ester, ethyl propionate, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable ester, methyl 4-chlorobenzoate. The choice of an ethoxide is crucial to prevent transesterification with the ethyl ester starting material.[2]
Reaction Mechanism with Sodium Ethoxide
Caption: Base-catalyzed Claisen condensation mechanism.
Sodium Hydride (NaH): The Irreversible Driver
Sodium hydride is a powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation of the ester.[3][4] This irreversibility shifts the reaction equilibrium significantly towards the product side, often resulting in higher yields compared to alkoxide bases.[5] The reaction generates hydrogen gas, which requires appropriate experimental setup for safe venting.
Experimental Workflow for NaH-catalyzed Synthesis
Caption: Workflow for NaH-catalyzed synthesis.
Lithium Diisopropylamide (LDA): The High-Precision Tool
LDA is a very strong, sterically hindered, non-nucleophilic base.[6][7] Its bulkiness prevents it from acting as a nucleophile, thus minimizing side reactions.[6] LDA allows for the quantitative and irreversible formation of the ester enolate at low temperatures (-78 °C), providing excellent control over the reaction.[8] This level of control often translates to the highest yields and purity of the final product.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
All solvents and reagents should be anhydrous.
Protocol 1: Synthesis using Sodium Ethoxide (NaOEt)
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL).
-
Base Formation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add a solution of ethyl propionate (5.1 g, 50 mmol) and methyl 4-chlorobenzoate (8.5 g, 50 mmol) in absolute ethanol (20 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using Sodium Hydride (NaH)
-
Preparation: To a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Add anhydrous THF (50 mL).
-
Enolate Formation: Cool the suspension to 0 °C and add a solution of ethyl propionate (5.1 g, 50 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 1 hour. Cool the reaction back to 0 °C and add a solution of methyl 4-chlorobenzoate (8.5 g, 50 mmol) in anhydrous THF (20 mL) dropwise.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Protocol 3: Synthesis using Lithium Diisopropylamide (LDA)
-
LDA Preparation: To a flame-dried flask under nitrogen, add anhydrous THF (40 mL) and diisopropylamine (7.0 mL, 50 mmol). Cool the solution to -78 °C and add n-butyllithium (2.5 M in hexanes, 20 mL, 50 mmol) dropwise. Stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl propionate (5.1 g, 50 mmol) in anhydrous THF (20 mL) dropwise at -78 °C. Stir for 1 hour at this temperature.
-
Reactant Addition: Add a solution of methyl 4-chlorobenzoate (8.5 g, 50 mmol) in anhydrous THF (20 mL) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up and Purification: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and follow steps 6-7 from Protocol 1.
Conclusion
The choice of catalyst for the synthesis of this compound via a crossed Claisen condensation is a critical decision that impacts yield, purity, and operational complexity.
-
Sodium Ethoxide represents a cost-effective and straightforward option, suitable for initial explorations and smaller-scale syntheses where moderate yields are acceptable.
-
Sodium Hydride offers a significant improvement in yield due to its ability to drive the reaction to completion through irreversible deprotonation. It is a robust choice for larger-scale preparations, provided appropriate safety measures are in place.
-
Lithium Diisopropylamide stands out as the superior catalyst for achieving the highest yields and purity, owing to its non-nucleophilic nature and the precise control it offers over enolate formation. It is the recommended choice for demanding applications where maximizing product quality is the primary objective.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the research, balancing factors of cost, scale, desired purity, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
Sources
- 1. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 6. EP2874992B1 - Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of Novel Pyrazole Derivatives Synthesized from Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile starting material, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. Designed for researchers in drug discovery and medicinal chemistry, this document outlines a strategic, multi-tiered approach to screening and characterizing new chemical entities (NCEs), focusing on potential anticancer and anti-inflammatory activities. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Introduction: The Rationale for Pyrazole Synthesis
This compound is a β-ketoester, a class of organic compounds renowned for its synthetic versatility. Its 1,3-dicarbonyl moiety serves as an ideal precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions.[1][2] Among these, pyrazoles—five-membered aromatic heterocycles with two adjacent nitrogen atoms—are of significant interest in medicinal chemistry.[1][3][4]
Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib feature a pyrazole core, underscoring its importance as a "privileged scaffold" in drug design. The synthesis of novel pyrazole derivatives from the title compound allows for the systematic exploration of chemical space to identify potent and selective therapeutic candidates.[5][6] This guide will focus on a hypothetical series of such derivatives, designated CMPD1, CMPD2, and CMPD3 , to illustrate a comprehensive in vitro evaluation workflow.
The Screening Cascade: A Strategic Workflow
A tiered screening approach is essential for the efficient evaluation of NCEs. This strategy prioritizes high-throughput primary assays to identify initial "hits," which are then subjected to more complex, lower-throughput secondary and tertiary assays for confirmation and mechanistic elucidation. This ensures that resources are focused on the most promising candidates.
Below is a workflow diagram illustrating the proposed screening cascade for evaluating the anticancer and anti-inflammatory potential of the synthesized pyrazole derivatives.
Caption: A tiered workflow for in vitro screening of novel pyrazole derivatives.
Primary Screening: Identifying Bioactive Compounds
The initial screening aims to broadly assess the biological activity of the synthesized compounds against targets relevant to cancer and inflammation.
Anticancer Activity: Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] A reduction in cell viability upon treatment with a compound suggests potential cytotoxic or anti-proliferative effects.[8][9]
Rationale for Cell Line Selection:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[8][10]
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[8][11]
-
HCT116: A human colorectal carcinoma cell line, a common model for colon cancer research.[8]
Comparative Data (Hypothetical):
The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit cell viability by 50%. Lower IC50 values indicate higher potency. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| CMPD1 | 45.2 | 68.1 | 55.9 |
| CMPD2 | 8.5 | 12.3 | 10.1 |
| CMPD3 | > 100 | > 100 | > 100 |
| Doxorubicin | 1.2 | 2.5 | 1.8 |
Data are hypothetical and for illustrative purposes only.
From this primary screen, CMPD2 emerges as the most promising anticancer "hit" due to its significantly lower IC50 values across all three cell lines compared to CMPD1 and CMPD3.
Anti-inflammatory Activity: COX-2 Enzyme Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various cancers.[12] It catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[12] A direct enzymatic assay is an efficient primary screen to identify compounds that can inhibit COX-2 activity.
Rationale for Assay Selection: The colorimetric COX inhibitor screening assay measures the peroxidase activity of COX enzymes.[13][14][15] The inhibition of this activity is directly proportional to the inhibitory potential of the test compound. Celecoxib, a well-known selective COX-2 inhibitor, serves as the positive control.
Comparative Data (Hypothetical):
| Compound | % Inhibition of COX-2 @ 10 µM |
| CMPD1 | 25.6% |
| CMPD2 | 78.3% |
| CMPD3 | 10.1% |
| Celecoxib | 92.5% |
Data are hypothetical and for illustrative purposes only.
The results indicate that CMPD2 is a potent inhibitor of the COX-2 enzyme in vitro, showing activity comparable to the standard drug Celecoxib.
Secondary Assays: Hit Confirmation and Mechanistic Insight
Based on the primary screening data, CMPD2 is selected for further investigation to confirm its activity and explore its mechanism of action.
Elucidating Anticancer Mechanism: Cell Cycle Analysis
A common mechanism by which anticancer drugs exert their effects is by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis (programmed cell death).[16] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the cell cycle distribution of a cell population.[17]
Rationale for Assay: This assay quantifies the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase following treatment with CMPD2 would suggest cell cycle arrest.
Comparative Data (Hypothetical): HCT116 Cells after 24h Treatment
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55% | 25% | 20% |
| CMPD2 (10 µM) | 20% | 15% | 65% |
| Doxorubicin (2 µM) | 10% | 20% | 70% |
Data are hypothetical and for illustrative purposes only.
The significant increase in the G2/M population in cells treated with CMPD2 strongly suggests that the compound induces cell cycle arrest at the G2/M checkpoint, a mechanism shared with several established anticancer agents like Doxorubicin.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (CMPD1, CMPD2, CMPD3) and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at their final concentrations. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, human recombinant COX-2 enzyme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) as per the manufacturer's instructions (e.g., Cayman Chemical).[12][20]
-
Assay Plate Setup: In a 96-well plate, add 150 µL of buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well.[12]
-
Inhibitor Addition: Add 10 µL of the test compounds (dissolved in DMSO) or positive control (Celecoxib) to the respective wells. For the 100% activity control, add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) to all wells.[20]
-
Kinetic Reading: Immediately read the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.[12][13]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound relative to the DMSO control.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle (DMSO) or CMPD2 at the desired concentration (e.g., 10 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization. Centrifuge at 1200 rpm for 5 minutes.[17]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[17]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This guide presents a structured, evidence-based approach for the initial in vitro evaluation of novel pyrazole derivatives. The hypothetical data presented for a series of compounds synthesized from this compound illustrates how a tiered screening cascade can effectively identify a lead candidate. In this example, CMPD2 demonstrated promising dual-action potential with potent cytotoxic effects against multiple cancer cell lines and significant COX-2 inhibitory activity. Secondary analysis suggested its anticancer effect is mediated, at least in part, by inducing G2/M cell cycle arrest.
Further investigation of CMPD2 would involve a broader panel of cancer cell lines, assessment of its effect on apoptosis (e.g., via Annexin V/PI staining), and determination of its selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects. These comprehensive in vitro studies are a critical prerequisite for advancing a promising compound to preclinical in vivo models.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]
-
BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Pierce BCA Protein Assay Protocol V.2. (2018). Cshl.edu. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (n.d.). PubMed. Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH. Retrieved from [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). JCHR.org. Retrieved from [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. Retrieved from [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Jove. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC - NIH. Retrieved from [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Pakistan Journal of Scientific & Industrial Research. Retrieved from [Link]
-
In virto Anti inflammatory assay. (2020). YouTube. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Biological Efficacy of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Analogs
This guide provides a comprehensive comparison of the biological efficacy of analogs of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and infectious diseases. This document delves into the structure-activity relationships (SAR), mechanisms of action, and experimental data supporting the therapeutic potential of this class of compounds, with a primary focus on their activity as HIV-1 integrase inhibitors.
Introduction: The Emergence of β-Diketo Acids in Drug Discovery
This compound belongs to the broader class of β-diketo acids (DKAs), a scaffold that has garnered significant attention in medicinal chemistry. The defining feature of these molecules is the 1,3-dicarbonyl moiety, which is crucial for their biological activity. This structural motif acts as an efficient metal-chelating pharmacophore, enabling these compounds to interact with and inhibit metalloenzymes.[1][2]
One of the most validated and clinically relevant targets for β-diketo acids is the Human Immunodeficiency Virus-1 (HIV-1) integrase (IN).[3][4] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. By chelating the divalent metal ions (typically Mg²⁺) in the active site of HIV-1 integrase, β-diketo acid derivatives effectively block the strand transfer step of the integration process, thereby halting viral replication.[1][4] The success of this class of inhibitors is exemplified by the FDA approval of several HIV-1 integrase strand transfer inhibitors (INSTIs) that incorporate the β-diketo acid pharmacophore or a bioisostere.
Beyond their anti-HIV activity, analogs of this scaffold have been explored for other therapeutic applications, including as antimicrobial and anticancer agents, owing to their ability to inhibit other essential metalloenzymes in pathogens and cancer cells. This guide will focus primarily on the anti-HIV efficacy of this compound analogs, while also touching upon other reported biological activities.
Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the β-diketo acid core. The following table summarizes the in vitro anti-HIV-1 integrase activity (strand transfer inhibition) of selected analogs.
| Compound ID | R1 (Aromatic Substitution) | R2 (at C3) | IC50 (µM) for Strand Transfer | Reference |
| Parent Compound | 4-Cl | CH₃ | Data not available | |
| Analog 1 | 4-Cl | H | Not specified, potent inhibitor | [2] |
| Analog 2 | 4-F | H | Not specified, potent inhibitor | |
| Analog 3 | 3-Cl | H | Not specified, potent inhibitor | |
| L-731,988 | 5-chloroindol-3-yl | H | 0.1 | [1] |
| 5CITEP | 5-chloroindol-3-yl | H | Potent inhibitor | [2] |
Key Insights from SAR Studies:
-
The β-Diketo Acid Moiety is Essential: The 1,3-dicarbonyl system is the key pharmacophore responsible for chelating the divalent metal ions (Mg²⁺) in the active site of HIV-1 integrase. Modification or removal of this group leads to a significant loss of activity.[1][3]
-
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring play a crucial role in modulating the potency and pharmacokinetic properties of these analogs. Electron-withdrawing groups, such as the chlorine atom in the parent compound, are often favored. The 4-position is a common point of substitution.
-
The "Left" and "Right" Sides of the Molecule: As described in the literature, structural variations can be made to both the aryl ring side (left) and the diketo acid side (right) of the molecule.[2] While various substitutions on the aryl ring can maintain good strand transfer inhibitory potency, modifications to the diketo acid moiety can impact selectivity.[2]
-
The C3-Substituent: The presence of a methyl group at the C3 position, as in the topic compound, can influence the conformational flexibility of the molecule and its interaction with the enzyme's active site. The impact of this substitution needs to be systematically evaluated.
Mechanism of Action: A Visual Representation
The primary mechanism of action for β-diketo acid-based HIV-1 integrase inhibitors is the chelation of two essential magnesium ions within the enzyme's catalytic core. This interaction prevents the binding of the viral DNA and the subsequent strand transfer reaction.
Caption: Mechanism of HIV-1 Integrase inhibition by β-diketo acids.
Experimental Protocols
General Synthesis of Ethyl 4-aryl-2,4-dioxobutanoate Analogs
The synthesis of ethyl 4-aryl-2,4-dioxobutanoates is typically achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate in the presence of a strong base.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted acetophenone (1 equivalent) at room temperature.
-
Addition of Reagents: Diethyl oxalate (1.1 equivalents) is added dropwise to the reaction mixture with stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 4-aryl-2,4-dioxobutanoate.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.[5][6]
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and the target DNA. One of the oligonucleotides is typically labeled (e.g., with ³²P or a fluorescent tag).
-
Assay buffer containing a divalent cation (e.g., MgCl₂ or MnCl₂).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Pre-incubation: The HIV-1 integrase enzyme is pre-incubated with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) in the assay buffer.
-
Reaction Initiation: The strand transfer reaction is initiated by the addition of the labeled donor and target DNA substrates.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The reaction products are then analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.
-
Data Analysis: The amount of strand transfer product is quantified, and the percentage of inhibition for each compound concentration is calculated. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Beyond HIV: Exploring Other Biological Activities
While the primary focus has been on anti-HIV activity, the metal-chelating properties of the β-diketo acid scaffold suggest potential for broader biological applications.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal activities of compounds structurally related to ethyl 4-aryl-2,4-dioxobutanoates. The proposed mechanism often involves the inhibition of essential metalloenzymes in microbial pathogens. For instance, some chalcones and related compounds have shown promising activity against various bacterial and fungal strains.[7][8] Further investigation is warranted to systematically evaluate the antimicrobial spectrum of this compound and its analogs.
Anticancer Activity
The disruption of metal ion homeostasis is an emerging strategy in cancer therapy. The ability of β-diketo acids to chelate metal ions could potentially be exploited to inhibit metalloenzymes that are crucial for cancer cell proliferation and survival. Some studies on structurally similar compounds have reported cytotoxic activity against various cancer cell lines.[7][9] However, more extensive research is needed to establish the anticancer potential and the specific molecular targets of this class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly as HIV-1 integrase inhibitors. The well-defined structure-activity relationships and the established mechanism of action provide a solid foundation for further optimization.
Future research efforts should focus on:
-
Synthesis and Biological Evaluation of a Broader Analog Library: A systematic exploration of substitutions on the aromatic ring and modifications of the β-diketo acid core is necessary to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of Mechanisms for Other Biological Activities: In-depth studies are required to understand the molecular targets and mechanisms underlying the observed antimicrobial and anticancer activities of these compounds.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and chemical biology, the therapeutic potential of this compound and its analogs can be fully realized.
References
- Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666.
- Billamboz, M., Bailly, F., Lion, C., Coadou, G., El-Kalamouni, C., Flipo, M., ... & Deprez, B. (2011). Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. Journal of medicinal chemistry, 54(6), 1812-1824.
- Sharma, A., Singh, S. K., & Sharma, A. (2013). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current pharmaceutical design, 19(31), 5533-5566.
- Neamati, N., Hong, H., Sunder, S., Milne, G. W., & Pommier, Y. (1997). Diketo Acid Pharmacophore. 2. Discovery of Structurally Diverse Inhibitors of HIV-1 Integrase. Journal of medicinal chemistry, 40(6), 942-951.
- Hare, S., Smith, S. J., Métifiot, M., Jaxa-Chamiec, A., Pommier, Y., & Hughes, S. H. (2011). Structural biology of HIV integrase strand transfer inhibitors. Journal of Biological Chemistry, 286(40), 34647-34651.
- Parrill, A. L. (2008). Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. Mini reviews in medicinal chemistry, 8(13), 1338-1346.
- De Clercq, E. (2002). Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives. Journal of virology, 76(3), 1165-1172.
- Serrao, E., Chimirri, A., & Grasso, S. (2014). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European journal of medicinal chemistry, 84, 479-490.
- Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Abd El-Fattah, A. A. (2009). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules (Basel, Switzerland), 14(11), 4545-4566.
- Simões, M. M., de Almeida, L. R., & de Souza, M. V. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(9), 1838-1847.
- Billamboz, M., El-Kalamouni, C., Deguine, N., Coric, P., Len, C., Bailly, F., ... & Deprez, B. (2011). 4Aryl2, 4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Molecules, 16(9), 7433-7447.
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Analysis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate by HPLC and NMR
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is a cornerstone of quality, safety, and efficacy. For Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a β-keto ester of significant interest, an accurate and robust purity profile is paramount. This guide provides an in-depth comparison of two principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, practical methodologies, and unique insights each technique offers, supported by experimental data and established standards.
The Critical Role of Purity for this compound
This compound is a key intermediate in various synthetic pathways. Its purity directly influences the yield, impurity profile, and ultimately the safety and effectiveness of the final active pharmaceutical ingredient (API). Potential impurities can arise from starting materials, side reactions, or degradation products. Therefore, a comprehensive analytical strategy is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a powerful separation technique that is widely used for the quantitative analysis of non-volatile or thermally labile compounds.[1][2] It excels at separating the main component from its impurities, providing a detailed picture of the sample's composition.
The Science Behind the Separation
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most effective.
One of the challenges with β-keto esters in reversed-phase HPLC is the potential for poor peak shape due to keto-enol tautomerism.[3] This can be addressed by optimizing the mobile phase composition, pH, and temperature to favor one tautomeric form or to accelerate the interconversion, resulting in a sharp, symmetrical peak.[3]
Experimental Protocol: A Validated HPLC Method
The following protocol is a robust starting point for the purity analysis of this compound, developed in accordance with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[4][5][6][7][8]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Data Interpretation and Quantification
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, a reference standard of the main compound is used. The method's performance is verified through system suitability tests, which are governed by guidelines from bodies like the United States Pharmacopeia (USP).[1][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules. Beyond its qualitative power, quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, offering a compelling alternative to chromatographic techniques.[11][12]
The Principle of Quantitative NMR (qNMR)
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined with high accuracy.[13][14]
Experimental Protocol: A qNMR Purity Assay
The following protocol outlines the steps for determining the purity of this compound using ¹H qNMR.
Table 2: ¹H qNMR Method Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride (Certified) |
| Sample Preparation | Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃. |
| Key Acquisition Parameters | Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton. Number of Scans (ns) ≥ 16. |
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR Purity Determination.
Data Interpretation and Calculation
The purity is calculated using the following equation[13]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
Head-to-Head Comparison: HPLC vs. qNMR
Both HPLC and qNMR provide valuable information about the purity of this compound, but they do so in different ways. The choice of technique often depends on the specific question being asked.
Table 3: Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning. | Signal intensity proportional to the number of nuclei. |
| Quantification | Relative (area %) or external standard calibration. | Absolute quantification using an internal standard.[14] |
| Impurity Detection | Excellent for detecting and quantifying closely related impurities. | May not detect impurities that lack the specific nuclei being observed or if signals overlap. |
| Structural Information | Limited to retention time and UV spectrum. | Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes. | Lower, with longer acquisition times for good signal-to-noise. |
| Method Development | Can be time-consuming to optimize separation. | Relatively straightforward, primarily involving the selection of a suitable solvent and internal standard. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered.[14] |
A Synergistic Approach
Caption: Synergistic use of HPLC and qNMR for purity.
For a comprehensive purity assessment of this compound, a combined approach is often the most prudent. HPLC can be employed for routine quality control to monitor for known and unknown impurities, while qNMR can be used as a primary method to establish the absolute purity of reference standards and to investigate any structural discrepancies.
Conclusion
Both HPLC and qNMR are powerful and essential tools for the purity analysis of this compound. HPLC excels in the separation and quantification of impurities, making it ideal for routine analysis and stability studies. qNMR, on the other hand, provides an orthogonal method for absolute quantification and invaluable structural confirmation. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust analytical strategy that ensures the quality and integrity of this important chemical intermediate, ultimately contributing to the development of safe and effective medicines.
References
-
Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (2017). Organic Chemistry Frontiers. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
<621> Chromatography. United States Pharmacopeia (USP). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2017). Applied Microbiology and Biotechnology. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. (2022). Molecules. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). Magnetic Resonance in Chemistry. [Link]
-
<621> CHROMATOGRAPHY. pharmacopeia.cn. [Link]
-
Quantitative NMR (qNMR). Nanalysis. [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
beta keto esters by HPLC. Chromatography Forum. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Mastering β-keto esters. ResearchGate. [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Chromatography [usp.org]
- 10. scribd.com [scribd.com]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, a beta-ketoester, is a versatile building block in organic synthesis. Its structure, featuring a halogenated aromatic ring and reactive dicarbonyl functionality, suggests its utility in creating complex molecular architectures. However, these same features necessitate a rigorous and well-understood safety protocol.
This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of any safety protocol. While specific toxicological data for this compound is not widely published, we can infer its primary hazards from its structural components and data on closely related analogs like Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.[1][2]
The primary risks are associated with its irritant properties and its nature as a halogenated organic compound.
| Hazard Classification | Route of Exposure | Potential Effects & Rationale |
| Skin Irritation (Category 2) | Dermal Contact | The compound is classified as a skin irritant.[1][2] Prolonged contact may lead to redness, inflammation, or dermatitis. Beta-ketoesters can be reactive and may interact with skin proteins. |
| Serious Eye Irritation (Category 2) | Eye Contact | Direct contact with eyes is likely to cause significant irritation, pain, and potential damage.[1][2] The dicarbonyl group can be particularly reactive with the sensitive tissues of the eye. |
| Respiratory Irritation (STOT SE 3) | Inhalation | Inhaling dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1][2] This is a common hazard for finely divided solid organic compounds. |
| Environmental Hazard | Release to Environment | As a halogenated organic compound, it may be persistent in the environment and potentially toxic to aquatic life. Proper disposal is critical.[3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is designed for standard laboratory operations (e.g., weighing, solution preparation, use in a reaction).
Core PPE Ensemble (Mandatory for all operations)
-
Eye and Face Protection :
-
Chemical Splash Goggles : Must be worn at all times when handling the compound in liquid or solid form. They must provide a complete seal around the eyes to protect from splashes and airborne particles.[5] Standard safety glasses are insufficient.
-
Face Shield : Wear a face shield over chemical splash goggles during procedures with a higher risk of splashing or vigorous reaction, such as when adding the compound to a reaction mixture or during quenching.[6][7]
-
-
Skin and Body Protection :
-
Gloves : Aromatic and halogenated hydrocarbons can compromise many standard glove materials.[8] Therefore, a double-gloving strategy is recommended.
-
Inner Glove : A standard nitrile glove. Nitrile provides good dexterity and splash protection against a range of chemicals.[5][6]
-
Outer Glove : A glove with higher chemical resistance, such as neoprene or butyl rubber, should be worn over the nitrile glove, especially for prolonged handling or when transferring larger quantities. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect skin and clothing.[6]
-
-
Respiratory Protection :
-
Work within a Certified Chemical Fume Hood : All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5]
-
Respirator : If engineering controls (like a fume hood) are not available or are insufficient to control exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[6]
-
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Beyond PPE, safe handling is a matter of procedure and environment.
Handling and Storage
-
Ventilation : Always handle this compound in a chemical fume hood to control exposure.[3][5]
-
Inert Atmosphere : Beta-ketoesters can be sensitive to hydrolysis and other degradation pathways, especially in the presence of strong acids or bases.[11][12] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[13]
-
Ignition Sources : Avoid all sources of ignition. While the compound itself may not be highly flammable, it is an organic substance and should be handled with care.[5]
Spill Management
Immediate and correct response to a spill is critical.
Procedure for a Small Spill (<5g or <50mL of solution) inside a Fume Hood:
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep the absorbed material into a designated, labeled waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.
-
Documentation : Report the spill to the laboratory supervisor.
Procedure for a Large Spill or any Spill Outside a Fume Hood:
-
EVACUATE : Immediately evacuate the area.
-
ALERT : Alert all personnel in the vicinity and activate the fire alarm if necessary to ensure a full evacuation. Call your institution's emergency response number.
-
ISOLATE : Close the doors to the affected area to contain vapors.
-
REPORT : Provide details of the spill (chemical name, quantity, location) to emergency responders. Do not re-enter the area.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste. It must not be poured down the drain.[5][14]
-
Waste Segregation : This is the most critical aspect of disposal. Improper segregation can lead to dangerous reactions in the waste container and significantly increase disposal costs.[3]
-
Primary Container : Collect all waste containing this compound (unreacted material, contaminated absorbents, gloves, etc.) in a clearly labeled, sealable container.
-
Labeling : The waste container must be labeled "Halogenated Organic Waste" and list "this compound" as a constituent.[4][15] Use full chemical names, not abbreviations.[15]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible waste streams (e.g., acids, bases).[3]
Caption: Decision workflow for proper waste segregation and disposal.
By integrating these expert-level safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11254195, Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate." PubChem, [Link]. Accessed January 12, 2026.
-
Braun Research Group, University of Illinois Urbana-Champaign. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]. Accessed January 12, 2026.
-
HSC Chemistry. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." [Link]. Accessed January 12, 2026.
-
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." [Link]. Accessed January 12, 2026.
-
NOP. "Treatment and disposal of chemical wastes in daily laboratory work." [Link]. Accessed January 12, 2026.
-
Bucknell University. "Hazardous Waste Segregation." [Link]. Accessed January 12, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11054223, Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate." PubChem, [Link]. Accessed January 12, 2026.
-
U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE) - CHEMM." [Link]. Accessed January 12, 2026.
-
New Mexico State University. "Personal Protective Equipment (PPE) Guide – Chemical Resistance." [Link]. Accessed January 12, 2026.
-
Hazmat School. "5 Types of PPE for Hazardous Chemicals." [Link]. Accessed January 12, 2026.
-
Storemasta. "Examples of PPE for Various Dangerous Goods Classes." [Link]. Accessed January 12, 2026.
-
ChemSynthesis. "ethyl 4-(4-chlorophenyl)-4-oxobutanoate." [Link]. Accessed January 12, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 602482, Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate." PubChem, [Link]. Accessed January 12, 2026.
-
PubChemLite. "Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate." [Link]. Accessed January 12, 2026.
-
Kotha, S., & Meshram, M. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11249-11266. [Link]. Accessed January 12, 2026.
-
AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." [Link]. Accessed January 12, 2026.
-
ResearchGate. "Mastering β-keto esters." [Link]. Accessed January 12, 2026.
-
Tsuji, J. (2010). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 86(4), 294-311. [Link]. Accessed January 12, 2026.
Sources
- 1. ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE - Safety Data Sheet [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aklectures.com [aklectures.com]
- 13. fishersci.com [fishersci.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
